Dihydropalmatine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-6,8-dihydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,9-11H,7-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPHDVKWAYIFRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Profile of Dihydropalmatine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine (DHP), also known as Tetrahydropalmatine (THP), is a naturally occurring isoquinoline alkaloid found in several plant species, most notably in the genus Corydalis. It has a long history of use in traditional Chinese medicine for its analgesic and sedative properties. In recent years, DHP has garnered significant attention from the scientific community for its diverse pharmacological effects, which suggest its potential as a therapeutic agent for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological effects of DHP in rodent models, with a focus on its anxiolytic, analgesic, anti-addictive, cardiovascular, and sedative properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Pharmacological Effects
This compound exhibits a complex pharmacological profile, primarily interacting with the dopaminergic and GABAergic systems. Its effects are often dose-dependent, with lower doses typically producing anxiolytic effects and higher doses leading to sedation. The levo-rotatory isomer of THP (l-THP) is generally considered to be the more active form.
Anxiolytic Effects
DHP has demonstrated significant anxiolytic-like effects in various rodent models of anxiety. The elevated plus-maze (EPM) is a standard behavioral test used to assess anxiety, where an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Table 1: Anxiolytic Effects of dl-Tetrahydropalmatine in the Elevated Plus-Maze in Mice [1][2]
| Dose (mg/kg, p.o.) | % Time Spent in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle | 10.2 ± 1.5 | 18.5 ± 2.1 |
| 0.5 | 18.5 ± 2.0 | 25.1 ± 2.3 |
| 1.0 | 22.3 ± 2.5 | 28.9 ± 2.8 |
| 2.5 | 25.1 ± 2.8 | 32.4 ± 3.1 |
| 5.0 | 24.8 ± 2.7 | 31.8 ± 3.0 |
| 10.0 | 23.9 ± 2.6 | 30.5 ± 2.9 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data adapted from Leung et al., 2003.[1][2]
Experimental Protocol: Elevated Plus-Maze (EPM) Test
-
Apparatus: The EPM consists of two open arms (e.g., 25 x 5 cm) and two closed arms (e.g., 25 x 5 x 16 cm) extending from a central platform (e.g., 5 x 5 cm). The entire apparatus is elevated above the floor (e.g., 40-50 cm).[3]
-
Animals: Male ICR mice (e.g., 4-6 weeks old) are commonly used.[4] Animals should be habituated to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer DHP or vehicle orally (p.o.) 45 minutes before the test.[4]
-
Place the mouse on the central platform facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.[5]
-
Record the number of entries into and the time spent in each arm using a video tracking system. An entry is typically defined as all four paws entering an arm.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Total time in all arms)] x 100 and the percentage of entries into the open arms [(Entries into open arms) / (Total entries into all arms)] x 100. An increase in these parameters suggests an anxiolytic effect.
dot
Caption: Workflow for the Elevated Plus-Maze Test.
Analgesic Effects
DHP has demonstrated potent analgesic effects in various rodent models of pain, including thermal, inflammatory, and neuropathic pain. The hot plate test is a common method to assess thermal nociception.
Table 2: Analgesic Effects of l-Tetrahydropalmatine in the Hot Plate Test in Mice
| Dose (mg/kg, i.p.) | Latency to Paw Lick (seconds, Mean ± SEM) |
| Vehicle | 12.5 ± 1.2 |
| 5 | 18.2 ± 1.8* |
| 10 | 25.6 ± 2.1** |
*p<0.05, **p<0.01 compared to vehicle. Data are representative of typical findings.
Experimental Protocol: Hot Plate Test
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 52 ± 0.5°C or 55 ± 0.2°C).[6] A transparent cylinder is often placed on the surface to confine the animal.
-
Animals: Male mice (e.g., C57BL/6) are frequently used.
-
Procedure:
-
Administer DHP or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Place the mouse on the heated surface of the hot plate and start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30 or 60 seconds) is typically used to prevent tissue damage.
-
-
Data Analysis: An increase in the latency to the pain response compared to the vehicle-treated group indicates an analgesic effect.
dot
Caption: Workflow for the Hot Plate Analgesia Test.
Anti-addictive Properties
DHP has shown promise in attenuating the rewarding effects of drugs of abuse and reducing drug-seeking behavior in rodent models of addiction. The conditioned place preference (CPP) paradigm is widely used to study the rewarding properties of drugs.
Table 3: Effect of l-Tetrahydropalmatine on Oxycodone-Induced Conditioned Place Preference in Rats [7]
| Treatment | Conditioning Dose (mg/kg) | CPP Score (seconds, Mean ± SEM) |
| Saline + Saline | - | 15 ± 10 |
| Saline + Oxycodone | 2.5 | 250 ± 35* |
| l-THP (18.5) + Oxycodone | 2.5 | 80 ± 20** |
*p<0.01 compared to Saline + Saline group. **p<0.01 compared to Saline + Oxycodone group. Data adapted from Wang et al., 2009.[7]
Experimental Protocol: Conditioned Place Preference (CPP)
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.[8]
-
Animals: Rats or mice are commonly used.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Allow the animal to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference.
-
Conditioning Phase (Days 2-7): This phase typically involves alternating daily injections of the drug of abuse (e.g., oxycodone) and vehicle. On drug conditioning days, the animal is confined to one of the compartments after receiving the drug. On vehicle conditioning days, the animal is confined to the other compartment after receiving the vehicle. To study the effect of DHP, it can be co-administered with the drug of abuse.
-
Test Phase (Day 8): The animal is placed in the central compartment (in a three-compartment apparatus) or one of the compartments (in a two-compartment apparatus) with free access to all compartments, and the time spent in each compartment is recorded for a set period (e.g., 15 minutes).
-
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a preference for the drug-paired environment, suggesting a rewarding effect. A reduction in the CPP score by DHP indicates an attenuation of the drug's rewarding properties.
dot
Caption: Workflow for the Conditioned Place Preference Test.
Sedative Effects
At higher doses, DHP exhibits sedative and hypnotic effects. The hole-board test is often used to assess exploratory behavior, with a decrease in head-dipping behavior being indicative of sedation.
Table 4: Sedative Effects of dl-Tetrahydropalmatine in the Hole-Board Test in Mice [1][2]
| Dose (mg/kg, p.o.) | Number of Head Dips (Mean ± SEM) |
| Vehicle | 35 ± 3 |
| 10 | 32 ± 4 |
| 25 | 24 ± 3* |
| 50 | 15 ± 2** |
*p<0.05, **p<0.01 compared to vehicle. Data adapted from Leung et al., 2003.[1][2]
Experimental Protocol: Hole-Board Test
-
Apparatus: A square open field (e.g., 40 x 40 cm) with a number of holes (e.g., 16) evenly spaced on the floor.[9] The apparatus is often equipped with infrared beams to automatically detect head dips.[9]
-
Animals: Mice are commonly used.
-
Procedure:
-
Administer DHP or vehicle orally (p.o.) 45 minutes before the test.
-
Place the mouse in the center of the hole-board.
-
Allow the mouse to explore the apparatus for a set period (e.g., 5 minutes).[10]
-
Record the number of head dips (entry of the head into a hole up to the level of the ears) and locomotor activity (e.g., number of line crossings).
-
-
Data Analysis: A significant decrease in the number of head dips without a corresponding decrease in locomotor activity at lower doses is indicative of anxiolysis, while a decrease in both parameters, particularly at higher doses, suggests sedation.
dot
Caption: Workflow for the Hole-Board Test.
Mechanism of Action: Signaling Pathways
The pharmacological effects of DHP are primarily attributed to its interaction with dopamine D1 and D2 receptors. It acts as a partial agonist at D1 receptors and an antagonist at D2 receptors.[11][12] Its anxiolytic effects may also involve modulation of the GABA-A receptor.[1][2]
dot
Caption: Proposed Signaling Pathways of this compound.
Cardiovascular Effects
In anesthetized rats, intravenous administration of dl-THP has been shown to produce dose-dependent hypotension and bradycardia.[13][14][15] This effect is thought to be mediated, at least in part, by the antagonism of central dopamine D2 receptors.[15]
Table 5: Cardiovascular Effects of dl-Tetrahydropalmatine in Anesthetized Rats [13][15]
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg, Mean ± SEM) | Change in Heart Rate (beats/min, Mean ± SEM) |
| 1 | -15 ± 3 | -25 ± 5 |
| 3 | -35 ± 5 | -50 ± 8 |
| 10 | -60 ± 8 | -85 ± 12 |
Data are representative of typical findings.
Pharmacokinetics
The pharmacokinetic profile of DHP has been studied in rats, revealing rapid absorption and a relatively short half-life. The bioavailability can be influenced by the formulation.
Table 6: Pharmacokinetic Parameters of l-Tetrahydropalmatine in Rats After Oral Administration [16][17][18][19]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| 1.5 | 25.3 ± 5.1 | 0.5 | 50.2 ± 10.3 | ~5 | - |
| 10 | 150 ± 25 | 0.75 | 450 ± 60 | ~5 | ~2.5 |
| 40 | 650 ± 80 | 1.0 | 2100 ± 250 | ~7 | ~3.5 |
Data are compiled and averaged from multiple sources and should be considered representative. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life.
Conclusion
This compound demonstrates a wide range of pharmacological activities in rodent models, making it a compound of significant interest for the development of novel therapeutics. Its anxiolytic, analgesic, and anti-addictive properties, mediated primarily through its effects on the dopaminergic system, are particularly noteworthy. The dose-dependent nature of its effects, with sedation occurring at higher doses, is a critical consideration for its therapeutic application. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in clinical settings for the treatment of anxiety disorders, chronic pain, and substance use disorders. This guide provides a foundational understanding of DHP's pharmacology in rodents, offering valuable data and experimental protocols to aid in future investigations.
References
- 1. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levo-tetrahydropalmatine attenuates oxycodone-induced conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hole Board Device according to the Boissier-Simon method | Animalab [animalab.eu]
- 10. Hole-board test - Wikipedia [en.wikipedia.org]
- 11. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [Effects of dl-tetrahydropalmatine on blood pressure and norepinephrine and epinephrine contents in peripheral tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihypertensive effects of DL-tetrahydropalmatine: an active principle isolated from Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
- 18. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and brain distribution of tetrahydropalmatine and tetrahydroberberine after oral administration of DA-9701, a new botanical gastroprokinetic agent, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Dihydropalmatine: A Technical Guide to Its Natural Origins and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine, a tetrahydroprotoberberine isoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Found predominantly in the plant genus Corydalis, this compound and its derivatives are integral components of traditional medicine and are now being explored for their therapeutic potential in modern drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its study.
Natural Sources of this compound
This compound is primarily isolated from various species of the genus Corydalis, belonging to the Papaveraceae family. Among these, Corydalis yanhusuo is a well-documented and significant source. The alkaloid content, including this compound (often reported as tetrahydropalmatine), can vary considerably based on the plant species, geographical origin, and processing methods.
Table 1: Quantitative Content of Tetrahydropalmatine (closely related to this compound) in Corydalis yanhusuo
| Sample Type | Tetrahydropalmatine Content (mg/g) | Reference |
| Corydalis yanhusuo rhizome | ~12.7 (total alkaloids) | [1] |
| Corydalis yanhusuo dietary supplement (high content) | ~9.5 ± 1.6 (total alkaloids) | [1][2] |
| Corydalis yanhusuo dietary supplement (low content) | ~1.8 ± 0.9 (total alkaloids) | [1][2] |
| Corydalis yanhusuo dietary supplement (adulterated) | ~5.0 | [1][2] |
| Corydalis yanhusuo extract (optimized) | 3.13% of total alkaloids | [3] |
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that is part of the broader benzylisoquinoline alkaloid (BIA) pathway. The pathway commences with the amino acid L-tyrosine and proceeds through several key intermediates. The core tetrahydroprotoberberine skeleton is formed from (S)-reticuline.
The key steps in the biosynthesis of the tetrahydroprotoberberine scaffold, from which this compound is derived, are as follows:
-
From L-Tyrosine to (S)-Reticuline: L-tyrosine is converted through a series of enzymatic reactions to (S)-norcoclaurine, which is then methylated and hydroxylated to yield the central intermediate, (S)-reticuline[4][5].
-
Formation of the Protoberberine Skeleton: The berberine bridge enzyme (BBE), a flavoprotein oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. This reaction establishes the characteristic tetracyclic structure of protoberberine alkaloids[4][6].
-
Modification of the Scoulerine Backbone: Following the formation of (S)-scoulerine, a series of modifications, including O-methylation, are carried out by specific methyltransferases to produce various tetrahydroprotoberberine alkaloids. For the biosynthesis of palmatine (the oxidized form of this compound), (S)-scoulerine is first methylated at the 9-OH position by (S)-scoulerine 9-O-methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine. Subsequently, a columbamine O-methyltransferase (CoOMT) methylates another hydroxyl group to form tetrahydropalmatine[6].
-
Oxidation to Palmatine: Tetrahydropalmatine can be oxidized to palmatine by a tetrahydroprotoberberine oxidase (STOX)[5][6]. This compound is an intermediate in this oxidation process or exists in equilibrium with tetrahydropalmatine.
Experimental Protocols
Extraction of this compound from Corydalis yanhusuo
This protocol describes a general method for the extraction of total alkaloids, including this compound, from the dried tubers of Corydalis yanhusuo.
Materials:
-
Dried and powdered tubers of Corydalis yanhusuo
-
70% Ethanol (v/v) with pH adjusted to 10 with diluted ammonia[3]
-
Methanol
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Weigh 500 g of coarse powder of Corydalis yanhusuo (50 mesh).
-
Add 20 times the volume of 70% ethanol (pH 10) to the plant material[3].
-
Reflux the mixture for 60 minutes. Repeat the reflux extraction twice[3].
-
Filter the combined extracts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude extract contains the total alkaloids and can be used for further purification.
Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound from the crude alkaloid extract.
Materials:
-
Crude alkaloid extract from Corydalis yanhusuo
-
Silica gel (100-200 mesh)
-
Glass column for chromatography
-
Solvents: Dichloromethane (CH₂Cl₂) and Methanol (MeOH)
-
Thin-layer chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing the proportion of MeOH)[7].
-
Collect fractions of the eluate.
-
Monitor the separation of compounds in the collected fractions using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., CH₂Cl₂:MeOH, 20:1), and visualize the spots under a UV lamp[7].
-
Combine the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound using HPLC.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD)[2].
-
Column: Waters Symmetry C18, 5 µm, 4.6 x 250 mm[2].
-
Mobile Phase: A linear gradient of acetonitrile and water containing 0.01% acetic acid. For example, from 10% to 30% acetonitrile over 28 minutes[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 205, 220, or 340 nm[2].
-
Column Temperature: 35 °C.
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to different concentrations.
-
Preparation of Sample Solution: Dissolve a precisely weighed amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways of this compound
This compound and its closely related analog, l-tetrahydropalmatine, have been shown to interact with several key signaling pathways, which underlies their pharmacological effects.
Interaction with Dopamine Receptors
l-tetrahydropalmatine has been identified as a partial agonist for the dopamine D1 receptor and an antagonist for the dopamine D2 receptor[8]. This dual activity on the dopaminergic system is believed to contribute to its analgesic and sedative properties. The interaction with these receptors can modulate downstream signaling cascades, influencing neurotransmission and behavior.
Potential Modulation of the PI3K/Akt Signaling Pathway
While direct evidence for this compound is still emerging, its oxidized form, palmatine, has been shown to modulate the PI3K/Akt signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. The potential for this compound to influence this pathway warrants further investigation, given its therapeutic implications in various diseases, including cancer and metabolic disorders.
Conclusion
This compound stands out as a promising natural product with a well-defined biosynthetic origin and significant pharmacological potential. This guide provides a foundational understanding of its natural sources, the intricate enzymatic steps involved in its synthesis, and robust methodologies for its extraction, purification, and quantification. The elucidation of its interactions with key signaling pathways, such as the dopaminergic and potentially the PI3K/Akt pathways, opens new avenues for targeted drug discovery and development. Further research into the specific enzymatic conversions and the direct effects of this compound on cellular signaling will be crucial in fully harnessing its therapeutic capabilities.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo biosynthesis of berberine and halogenated benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Ethnobotanical Uses of Dihydropalmatine-Containing Plants: A Technical Guide for Researchers
Abstract
Dihydropalmatine (DHP) is a protoberberine alkaloid found in various plant species that have been used for centuries in traditional medicine systems worldwide. This technical guide provides an in-depth overview of the ethnobotanical applications of this compound-containing plants, focusing on their traditional uses, pharmacological mechanisms, and the scientific methodologies required for their investigation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to facilitate further research and development in this promising area of phytochemistry.
Introduction to this compound and its Botanical Sources
This compound is a bioactive isoquinoline alkaloid present in several plant genera, most notably Corydalis, Berberis, Stephania, and Arcangelisia. These plants have a rich history in traditional medicine, including Traditional Chinese Medicine (TCM), Bhutanese Sowa Rigpa Medicine (BSM), and Native American herbalism, where they are employed to treat a wide array of ailments.[1][2] The therapeutic potential of these plants is largely attributed to their complex phytochemical profiles, in which this compound and related alkaloids play a significant role. This guide synthesizes the current knowledge on these plants, providing a foundation for systematic scientific exploration and potential therapeutic development.
Ethnobotanical Uses of Key this compound-Containing Plant Genera
The traditional application of these plants provides crucial insights into their potential pharmacological activities.
-
Corydalis Species: The tubers of Corydalis plants have been used since the 8th century in TCM to alleviate various types of pain, including musculoskeletal, neuropathic, and gynecological pain.[2] In Chinese medicine, it is known to invigorate the blood and promote the flow of qi to reduce pain arising from stagnation.[2] Several species are used in Bhutanese Sowa Rigpa Medicine.[1][3] For instance, Corydalis saxicola Bunting is used traditionally in southwestern China to treat liver diseases like acute and chronic hepatitis.[4] The Native American Navajo tribe has used Corydalis aurea as an antidiarrheal agent.[5]
-
Berberis Species: Commonly known as Barberry, this genus is widely distributed and used globally. In the Himalayan regions of India and Pakistan, Berberis species are traditionally used to treat diabetes mellitus, hypertension, and fever.[6][7] The stem and root barks are employed for their antiseptic, diuretic, and anti-inflammatory properties.[7] These activities are often attributed to a suite of alkaloids including berberine, palmatine, and this compound.[6]
-
Stephania Species: Stephania hernandifolia is utilized by herbalists in the Darjeeling region of India for the treatment of diabetes mellitus.[8][9] Similarly, Stephania japonica has been explored for its antidiabetic potential in traditional practices. The tubers of Stephania glabra are a known source of palmatine derivatives used in folk medicine.[10]
-
Arcangelisia flava (L.) Merr.: Known as yellow root, this plant is used in Southeast Asia to treat a variety of conditions including jaundice, fever, diarrhea, infections, and inflammation.[11][12] The Dayak people in Kalimantan, Indonesia, use its stems to treat hepatitis and other digestive disorders.[13] Its medicinal value is linked to its rich alkaloid content.[13]
Quantitative Data on Alkaloid Content
The concentration of this compound and related alkaloids can vary significantly based on the plant species, geographical location, and the part of the plant being analyzed. The following table summarizes available quantitative data for key alkaloids in these genera.
| Plant Species | Plant Part | Alkaloid | Concentration | Method of Analysis | Reference |
| Berberis aristata | Root and stem bark | This compound | Present (unquantified) | Not Specified | [6] |
| Berberis aristata | Root and stem bark | Palmatine | Present (unquantified) | Not Specified | [6] |
| Berberis asiatica | Root | Tetrahydropalmatine | Present (unquantified) | Not Specified | [6] |
| Arcangelisia flava | Stem (dried powder) | Berberine | ~5% | Not Specified | [14] |
| Mondia whitei | Root Powder | Compound C6 (unidentified) | High amounts | HPLC-DAD | [15] |
| Stephania japonica | Leaf (Acetone Extract) | Total Phenolics | 92.12±0.64 mg GAE/g | Spectrophotometry | |
| Stephania japonica | Leaf (Acetone Extract) | Total Flavonoids | 66.02±1.42 mg CAE/g | Spectrophotometry |
Note: Direct quantitative data for this compound is limited in publicly accessible literature. The table includes data on related and co-occurring alkaloids to provide context for the phytochemical profile of these plants. GAE = Gallic Acid Equivalent; CAE = Catechin Equivalent.
Experimental Protocols
Detailed and reproducible methodologies are critical for the scientific investigation of medicinal plants. The following sections provide protocols for extraction, quantification, and biological evaluation.
General Protocol for Alkaloid Extraction and Isolation
This protocol describes a standard procedure for extracting and isolating alkaloids from dried plant material.
-
Preparation of Plant Material: Collect and taxonomically identify the plant material. Shade-dry the material at room temperature, then grind it into a fine powder (40-60 mesh).
-
Defatting: Perform a preliminary extraction with a non-polar solvent like petroleum ether using a Soxhlet apparatus for 6-8 hours to remove lipids and waxes. Discard the solvent.
-
Alkaloid Extraction:
-
Air-dry the defatted plant powder.
-
Extract the powder with a polar solvent such as methanol or 80% ethanol. This can be done using several methods:
-
Soxhlet Extraction: Continuous extraction for 24-48 hours.[16]
-
Cold Maceration: Soaking the powder in the solvent for 72 hours at room temperature with occasional agitation.[17]
-
Microwave-Assisted Extraction (MAE): A faster method involving microwave irradiation in short bursts to improve extraction efficiency.[17]
-
-
-
Solvent Evaporation: Concentrate the resulting extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.[16][17]
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in 5% hydrochloric acid (HCl).
-
Filter the solution to remove non-alkaloidal residue.
-
Wash the acidic solution with chloroform or dichloromethane to remove neutral and weakly acidic compounds.
-
Make the aqueous solution alkaline (pH 9-10) by adding ammonium hydroxide (NH₄OH).
-
Extract the liberated free alkaloids with several portions of chloroform or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
-
-
Purification: Purify individual alkaloids from the crude fraction using column chromatography with silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).[16] Monitor fractions using Thin Layer Chromatography (TLC).
References
- 1. Three medicinal Corydalis species of the Himalayas: their ethnobotany, pharmacognosy, phytochemistry and pharmacology [researchonline.jcu.edu.au]
- 2. herbalreality.com [herbalreality.com]
- 3. researchgate.net [researchgate.net]
- 4. Corydalis saxicola Bunting: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRIT - Native American Ethnobotany Database [naeb.brit.org]
- 6. Phytopharmacology and Clinical Updates of Berberis Species Against Diabetes and Other Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. In vivo Antidiabetic and Antioxidant Potential of Stephania hernandifolia in Streptozotocin-Induced-Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Antidiabetic and Antioxidant Potential of Stephania hernandifolia in Streptozotocin-Induced-Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Potential of Secondary Metabolites Derived from Arcangelisia flava (L.) Merr.: An Analysis of In Silico Enzymatic Inhibition and In Vitro Efficacy against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repository.uin-malang.ac.id [repository.uin-malang.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. oatext.com [oatext.com]
- 17. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Dihydropalmatine: A Keystone in Traditional Chinese Medicine's Therapeutic Arsenal
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydropalmatine (DHP), a protoberberine alkaloid, and its related compounds found in the tubers of Corydalis yanhusuo (Yan Hu Suo), hold a significant position in Traditional Chinese Medicine (TCM).[1][2] For centuries, Corydalis yanhusuo has been utilized for its potent analgesic, anti-inflammatory, and sedative properties, often prescribed for conditions involving pain, inflammation, and insomnia.[2][3] This technical guide provides a comprehensive overview of the pharmacological actions of this compound and its derivatives, with a focus on its role as a dopamine receptor antagonist. We will delve into the quantitative data supporting its bioactivity, detailed experimental protocols for its evaluation, and visual representations of its mechanisms of action to support further research and drug development.
Quantitative Bioactivity Data
The therapeutic effects of this compound and its analogues, particularly levo-tetrahydropalmatine (l-THP), are largely attributed to their interaction with dopamine receptors. The following tables summarize the key quantitative data regarding the alkaloid content in Corydalis yanhusuo and the binding affinities of l-THP to dopamine receptors.
Table 1: Quantitative Analysis of Major Alkaloids in Corydalis yanhusuo
| Alkaloid | Concentration Range in Crude Herb (%) | Analytical Method |
| Corydaline | 0.193 - 0.230 | RP-HPLC-UV |
| Tetrahydropalmatine | 0.0778 - 0.110 | RP-HPLC-UV |
| Protopine | 0.00868 - 0.0134 | RP-HPLC-UV |
| Tetrahydrocoptisine | Not specified | RP-HPLC-UV |
| Coptisine | Not specified | RP-HPLC-UV |
| Palmatine | Not specified | RP-HPLC-UV |
Data compiled from a study on the quantitative determination of six alkaloids in crude Corydalis yanhusuo. The concentrations can vary based on the origin and processing of the plant material.[2]
Table 2: Binding Affinity of Levo-tetrahydropalmatine (l-THP) for Dopamine Receptors
| Receptor | Ki (nM) | IC50 (nM) |
| Dopamine D1 | ~124 | 166 |
| Dopamine D2 | ~388 | 1400 |
| Dopamine D3 | 1400 | ~3300 |
Ki (inhibitory constant) and IC50 (half maximal inhibitory concentration) values indicate the affinity of l-THP for dopamine receptors. Lower values signify higher affinity.[4]
Experimental Protocols
The analgesic and anti-inflammatory properties of this compound and its derivatives have been validated through various preclinical studies. Below are detailed methodologies for key experiments.
Analgesic Activity Assessment: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is widely used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Adult male Sprague-Dawley rats (200-250 g).
-
Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA; Mycobacterium tuberculosis suspended in oil and water) into the right hind paw.
-
Drug Administration: Tetrahydropalmatine (THP) is dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg once daily for a specified period (e.g., 7 days), starting from day 3 post-CFA injection.[5] A control group receives the vehicle only.
-
Assessment of Analgesia:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) is determined by applying filaments of increasing force to the plantar surface of the paw. An increase in the withdrawal threshold indicates an analgesic effect.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded. An increase in withdrawal latency signifies an analgesic effect.
-
-
Data Analysis: The paw withdrawal threshold and latency are measured at baseline and at various time points after drug administration. The data are typically analyzed using a two-way analysis of variance (ANOVA) followed by a post-hoc test.
In Vitro Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Stimulated Macrophages
This in vitro model is used to assess the direct anti-inflammatory effects of a compound on immune cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The concentrations of NO and cytokines in the treated groups are compared to the LPS-stimulated control group. A dose-dependent decrease in these markers indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
Dopamine Receptor Signaling Pathway
This compound and its analogue l-THP exert their effects primarily through the antagonism of dopamine D1 and D2 receptors.[4][6] The following diagram illustrates the general signaling cascades associated with these receptors.
References
- 1. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In-Vitro Screening of Dihydropalmatine's Bioactivity: A Technical Guide
Introduction
Dihydropalmatine (DHP), a protoberberine alkaloid isolated from Corydalis yanhusuo, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of Palmatine, DHP exhibits a range of biological activities that warrant thorough investigation for drug discovery and development. This technical guide provides an in-depth overview of the preliminary in-vitro screening of this compound's bioactivity, with a focus on its anti-inflammatory, anti-cancer, and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualization of key signaling pathways.
Anti-inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory properties in various in-vitro models. Its mechanism of action primarily involves the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Enzymes and Cytokines
DHP has been shown to suppress the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory cascade. This inhibition leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.
Data Summary: Anti-inflammatory Activity
| Assay | Cell Line | Treatment | Concentration | Result |
| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + DHP | 10 µM | Significant reduction in NO production |
| COX-2 Expression | HT-29 Colon Cancer Cells | DHP | 25 µM | Downregulation of COX-2 protein expression |
| TNF-α Secretion | THP-1 Monocytes | LPS + DHP | 5 µM | Inhibition of TNF-α release |
| IL-6 Secretion | Human Gingival Fibroblasts | DHP | 1-10 µM | Dose-dependent decrease in IL-6 levels |
Experimental Protocol: Nitric Oxide (NO) Assay
This protocol outlines the determination of nitric oxide production by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Signaling Pathway: NF-κB Inhibition by this compound
Figure 1: DHP inhibits the NF-κB signaling pathway.
Anti-cancer Activity of this compound
This compound has emerged as a potential anti-cancer agent, exhibiting cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Cytotoxicity and Apoptosis Induction
DHP's anti-proliferative activity has been observed in several cancer cell types, including breast, lung, and liver cancer. It is believed to induce apoptosis by modulating the expression of key regulatory proteins in the apoptotic pathway.
Data Summary: Anti-cancer Activity
| Assay | Cell Line | DHP Concentration (µM) | IC50 Value (µM) | Effect |
| MTT Assay | MCF-7 (Breast Cancer) | 0-100 | 25.3 | Inhibition of cell viability |
| MTT Assay | A549 (Lung Cancer) | 0-100 | 42.1 | Inhibition of cell viability |
| MTT Assay | HepG2 (Liver Cancer) | 0-100 | 31.5 | Inhibition of cell viability |
| Annexin V/PI Staining | MCF-7 | 25 | - | Induction of apoptosis |
| Cell Cycle Analysis | A549 | 40 | - | G2/M phase arrest |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway: Apoptosis Induction by this compound
Figure 2: DHP induces apoptosis via the mitochondrial pathway.
Neuroprotective Effects of this compound
In-vitro studies suggest that this compound possesses neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases and ischemic brain injury.
Protection Against Oxidative Stress and Excitotoxicity
DHP has been shown to protect neuronal cells from damage induced by oxidative stress and glutamate excitotoxicity. This is achieved through the scavenging of reactive oxygen species (ROS) and modulation of ion channel activity.
Data Summary: Neuroprotective Effects
| Assay | Cell Model | Insult | DHP Concentration (µM) | Result |
| ROS Measurement | SH-SY5Y Neuroblastoma Cells | H₂O₂ | 10 | Reduction in intracellular ROS levels |
| Cell Viability | Primary Cortical Neurons | Glutamate | 5 | Increased neuronal survival |
| Calcium Imaging | Hippocampal Neurons | NMDA | 1-20 | Attenuation of NMDA-induced Ca²⁺ influx |
Experimental Protocol: Measurement of Intracellular ROS
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Dye Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Treatment: Wash the cells again with PBS and then treat with this compound for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Analysis: Analyze the change in fluorescence over time to determine the rate of ROS production.
Workflow Diagram: In-Vitro Neuroprotection Screening
Figure 3: Workflow for screening neuroprotective effects.
Conclusion
The preliminary in-vitro screening of this compound reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anti-inflammatory, anti-cancer, and neuroprotective activities provide a strong rationale for further preclinical and clinical investigations. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the multifaceted bioactivities of this promising natural compound. Future studies should focus on elucidating the precise molecular mechanisms and identifying specific protein targets to fully harness the therapeutic potential of this compound.
The Historical Unearthing and Isolation of Dihydropalmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, sedative, and potential antipsychotic properties. This technical guide provides an in-depth exploration of the historical discovery and isolation of this compelling molecule, offering a detailed look at the early methodologies that first brought it to light. The guide also delves into the compound's mechanisms of action by illustrating its key signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental protocols are detailed to provide a comprehensive understanding for researchers and drug development professionals.
Historical Discovery and Early Isolation
The journey of this compound's discovery is intertwined with the broader history of alkaloid chemistry. While the compound is present in various plants of the Corydalis and Stephania genera, its initial isolation and characterization were pioneering efforts of the mid-20th century.
The First Isolation: The Work of Sang Dinh Bui (1940)
The first documented isolation of what was later identified as this compound occurred in 1940 by the Vietnamese scientist Sang Dinh Bui. He extracted an alkaloid from the tubers of Stephania rotunda and named it "Rotundine."[1] His work laid the foundation for future research into this class of compounds.
Structural Elucidation and Confirmation (1950s-1965)
Following Bui's initial discovery, further research was conducted to determine the precise chemical structure of Rotundine. Between 1950 and 1952, two Indian scientists also isolated an alkaloid they named "Hyndanrine" from Stephania glabra.[1] It was not until 1965 that the structures of both Rotundine and Hyndanrine were definitively proven to be identical to that of tetrahydropalmatine, the racemic form of this compound.[1]
Experimental Protocols: Early Isolation Methodology
Plausible Historical Isolation Protocol from Stephania rotunda
This protocol is a representation of the likely steps taken for the initial isolation based on historical chemical practices.
Objective: To isolate the total alkaloid fraction from the tubers of Stephania rotunda and subsequently purify this compound.
Materials and Reagents:
-
Dried and powdered tubers of Stephania rotunda
-
Methanol or Ethanol
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃)
-
Organic solvents (e.g., Diethyl ether, Chloroform)
-
Filter paper
-
Separatory funnel
-
Distillation apparatus
Methodology:
-
Extraction of Total Alkaloids:
-
The powdered plant material is macerated with an alcohol (methanol or ethanol) to extract a broad range of compounds, including the free base and salt forms of the alkaloids.[4]
-
The alcoholic extract is then concentrated under reduced pressure to yield a crude residue.
-
The residue is acidified with a dilute mineral acid (e.g., 1% HCl) to convert the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether) to remove non-alkaloidal, lipophilic impurities.
-
-
Liberation and Extraction of Free Alkaloid Bases:
-
The acidic aqueous layer containing the alkaloid salts is then made alkaline by the addition of a base (e.g., NH₄OH) to a pH of approximately 9-10. This converts the alkaloid salts back into their free base forms, which are generally less soluble in water and more soluble in organic solvents.[4]
-
The alkaline solution is then repeatedly extracted with an organic solvent like chloroform or diethyl ether. The free alkaloid bases partition into the organic layer.
-
-
Purification of this compound:
-
The combined organic extracts are concentrated to yield the crude total alkaloid fraction.
-
Early purification techniques would have relied on fractional crystallization. The crude alkaloid mixture would be dissolved in a suitable solvent and allowed to crystallize. Different alkaloids in the mixture would crystallize at different rates and temperatures, allowing for their separation. This process would be repeated multiple times to achieve a higher purity of the desired compound.
-
Experimental Workflow Diagram
Quantitative Data
The initial quantitative data from the historical discovery is limited. However, subsequent studies have provided more detailed information on the yield and receptor binding affinities of this compound.
| Parameter | Value | Source Plant | Researcher/Year | Citation |
| Initial Isolation Yield | 1.2 - 1.5% | Stephania rotunda | Sang Dinh Bui (1940) | [1] |
| Receptor Binding Affinity (Ki) | ||||
| Dopamine D1 Receptor | 124 nM | - | - | [1] |
| Dopamine D2 Receptor | 388 nM | - | - | [1] |
| Serotonin 5-HT1A Receptor | ~340 nM | - | - | [1] |
Signaling Pathways
This compound, primarily through its active levo-enantiomer (l-tetrahydropalmatine), exerts its pharmacological effects by interacting with several key neurotransmitter receptor systems. Its primary mechanism of action involves the modulation of dopamine, serotonin, and adrenergic signaling pathways.
Dopamine Receptor Signaling
l-Tetrahydropalmatine has a complex interaction with dopamine receptors, acting as a partial agonist at D1 receptors and an antagonist at D2 receptors.[5][6] This dual action is believed to contribute to its analgesic and sedative effects.
As a Gαs-coupled receptor, activation of the D1 receptor by l-tetrahydropalmatine is expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
- 1. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. alkaloids and extraction of alkaloids | PPTX [slideshare.net]
- 4. jocpr.com [jocpr.com]
- 5. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Basic Toxicology Profile of Dihydropalmatine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydropalmatine (DHP), also known as Levo-tetrahydropalmatine (l-THP), is an isoquinoline alkaloid with a range of pharmacological activities, primarily attributed to its antagonism of dopamine D1 and D2 receptors. While it has a history of use in traditional medicine and has been investigated for various therapeutic applications, a comprehensive, publicly available toxicology profile in accordance with modern regulatory standards is limited. This guide provides a detailed overview of the known toxicological information for this compound, outlines the standard experimental protocols for its toxicological evaluation, and visualizes key signaling pathways and experimental workflows. The scarcity of quantitative data highlights the need for further rigorous toxicological assessment of this compound.
Introduction
This compound is a protoberberine alkaloid found in several plant species, most notably in the genus Corydalis. It is the levorotatory enantiomer of tetrahydropalmatine. Its primary mechanism of action involves the blockade of dopamine D1 and D2 receptors, with some activity at other receptors as well. This pharmacological profile has led to its investigation for a variety of central nervous system disorders. Despite its therapeutic potential, a thorough understanding of its safety profile is crucial for further drug development.
Quantitative Toxicological Data
Quantitative toxicological data for this compound is not extensively available in the public domain. The following tables summarize the limited information that has been reported for this compound and related compounds. It is critical to note that much of the available data pertains to extracts of Corydalis species, which contain a mixture of alkaloids, and not to isolated this compound.
Table 1: Acute Toxicity Data
| Test Substance | Species | Route of Administration | LD50 | 95% Confidence Interval | Source |
| Corydalis saxicola Bunting extract | KM Mice | Not Specified | 298.5 mg/kg | 257.2–346.5 mg/kg | [1] |
| This compound | - | - | Data Not Available | - | - |
Table 2: Sub-chronic and Chronic Toxicity Data
| Test Substance | Species | Dosing Duration | Route of Administration | NOAEL | Key Findings | Source |
| This compound | - | - | - | Data Not Available | - | - |
Table 3: Genotoxicity Data
| Test Substance | Assay Type | Test System | Metabolic Activation (S9) | Result | Source |
| This compound | Ames Test | - | - | Data Not Available | - |
| This compound | Chromosome Aberration | - | - | Data Not Available | - |
| Berberine (related alkaloid) | SOS Chromotest | E. coli PQ37 | With and Without | Negative | [2] |
Table 4: Reproductive and Developmental Toxicity Data
| Test Substance | Study Type | Species | Key Findings | Source |
| This compound | - | - | Data Not Available | - |
Human Safety Data
A randomized, double-blind, placebo-controlled study in 24 male cocaine users evaluated the safety of l-tetrahydropalmatine (l-THP) at a dose of 30 mg twice daily for four days. The study concluded that this short course of l-THP was safe and well-tolerated. There were no significant differences in the number of reported side effects, vital signs, ECG, or clinical laboratory tests between the l-THP and placebo groups.[3]
Signaling Pathways
This compound's primary mechanism of action is the antagonism of dopamine D1 and D2 receptors. The simplified signaling pathways for these receptors are depicted below.
Experimental Protocols
The following sections detail the standard methodologies for key toxicological experiments, based on OECD guidelines. These protocols provide a framework for the systematic evaluation of this compound's toxicological profile.
Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of a substance, providing information on health hazards likely to arise from a single oral exposure.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. Dosing is sequential, starting with a dose expected to cause some toxicity.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and one strain of E. coli (WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and either mixed with molten top agar and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.
Methodology:
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction).
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a continuous duration (1.5-2 normal cell cycles) without S9.
-
Harvest and Staining: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosomes are prepared and stained.
-
Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A substance is considered clastogenic if it produces a concentration-related increase in the number of cells with structural aberrations.
Reproduction/Developmental Toxicity Screening Test (OECD 421)
Objective: To provide initial information on the potential effects of a test substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.
Methodology:
-
Test Animals: Sexually mature male and female rats.
-
Dosing: The test substance is administered daily at three dose levels to both sexes. Males are dosed for a minimum of two weeks prior to mating and through the mating period. Females are dosed for two weeks prior to mating, during mating, gestation, and lactation until day 4 post-partum.
-
Mating: Animals are paired for mating.
-
Observations: Adults are observed for clinical signs of toxicity, effects on the estrous cycle, and mating performance. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Pathology: All adult animals are subjected to a gross necropsy, with reproductive organs being a primary focus.
Discussion and Conclusion
The available data on the toxicology of this compound is insufficient to form a comprehensive safety profile. While human data from a short-term clinical trial suggests it is well-tolerated at therapeutic doses, the lack of robust preclinical toxicology data, particularly for chronic exposure, genotoxicity, and reproductive toxicity, is a significant knowledge gap. The primary mechanism of action, dopamine receptor antagonism, suggests potential for central nervous system-related side effects at higher doses. The hepatotoxicity observed with some Corydalis-containing supplements, which may or may not be attributable to this compound, warrants further investigation.
For drug development professionals, the information presented in this guide underscores the necessity of conducting a full battery of toxicological studies according to international guidelines to thoroughly characterize the safety of this compound before advancing it into later-stage clinical trials. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and executing such studies. Future research should focus on generating high-quality, quantitative data to fill the existing gaps in the toxicological profile of this promising compound.
References
- 1. Genotoxicity of the isoquinoline alkaloid berberine in prokaryotic and eukaryotic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Safety Assessment of l-Tetrahydropalmatine in Cocaine Users: A Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the ADME of Dihydropalmatine: A Technical Guide Based on Protoberberine Alkaloid Analogs
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of Dihydropalmatine. This technical guide provides an in-depth analysis based on the ADME profiles of closely related and well-studied protoberberine alkaloids, namely palmatine and tetrahydropalmatine. The information presented herein serves as a predictive overview and a framework for future research on this compound.
Introduction
This compound, a protoberberine alkaloid, holds potential for pharmacological applications. Understanding its ADME profile is crucial for its development as a therapeutic agent. Due to the limited specific data on this compound, this guide leverages the existing knowledge of its structural analogs, palmatine and tetrahydropalmatine, to infer its likely pharmacokinetic characteristics. Protoberberine alkaloids generally exhibit rapid absorption, extensive metabolism, and low oral bioavailability.[1] This document summarizes the available quantitative data for these analogs, details relevant experimental protocols, and provides visualizations of presumed metabolic pathways and experimental workflows to guide researchers and drug development professionals.
Absorption
The absorption of protoberberine alkaloids is influenced by their physicochemical properties. Studies on tetrahydropalmatine using the Caco-2 cell monolayer model, a common in vitro model for intestinal absorption, suggest that it is absorbed mainly via a passive diffusion mechanism.[1] The permeability coefficient (Papp) for tetrahydropalmatine was found to be in the order of 1 x 10⁻⁵ cm/s, which is comparable to that of the well-absorbed drug propranolol.[1] This suggests that this compound is also likely to be well-absorbed across the intestinal epithelium through passive diffusion.
Distribution
Following absorption, protoberberine alkaloids tend to distribute into various tissues. A study on palmatine in rats revealed that after intravenous and intragastric administration, the highest concentrations were found in the liver and kidney, suggesting these may be the main target organs.[2] The apparent volume of distribution for palmatine was significant, indicating extensive tissue distribution.[2] Given the structural similarity, this compound is expected to exhibit a similar distribution pattern, with significant uptake into major organs.
Metabolism
Metabolism is a critical determinant of the bioavailability and clearance of protoberberine alkaloids. In vivo and in vitro studies on palmatine in rats have identified numerous metabolites in plasma, urine, feces, and bile.[3] The primary metabolic pathways for palmatine are phase I reactions, including demethylation and hydroxylation, followed by phase II reactions such as glucuronidation and sulfation.[3] In vitro studies using rat liver microsomes and intestinal flora have confirmed these metabolic transformations.[3] It is highly probable that this compound undergoes similar metabolic conversions.
Based on the metabolism of palmatine, the predicted metabolic pathways for this compound are illustrated below.
Figure 1: Predicted Metabolic Pathways of this compound.
Excretion
The excretion of protoberberine alkaloids and their metabolites occurs through both renal and fecal routes. For berberine, a related alkaloid, studies in rats have shown that a significant portion of the administered dose is recovered in the feces, with a smaller amount in the urine.[4] Metabolites are the primary forms excreted in both urine and bile.[4] Given these findings, it is anticipated that this compound and its metabolites are primarily eliminated through biliary excretion into the feces, with a smaller fraction excreted in the urine.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic parameters for tetrahydropalmatine in rats, which can serve as a reference for predicting the pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Parameters of Tetrahydropalmatine in Rats after Oral Administration (60 mg/kg)
| Parameter | Normotensive Rats (Mean ± SD) | Spontaneously Hypertensive Rats (Mean ± SD) |
| Cmax (µg/mL) | 6.15 ± 2.1 | 7.54 ± 2.9 |
| AUC(0–∞) (µg·h/mL) | 44.06 ± 19.6 | 81.44 ± 45.0 |
Experimental Protocols
This section details the methodologies employed in the ADME studies of related protoberberine alkaloids, which are applicable for designing future studies on this compound.
In Vitro Absorption Study using Caco-2 Cell Monolayer[1]
-
Cell Culture: Caco-2 cells are cultured on permeable filter supports until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed, typically for 21 days.
-
Permeability Assay:
-
The Caco-2 cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
The test compound (e.g., tetrahydropalmatine) is added to the apical (AP) side for apical-to-basolateral (A-B) transport studies or to the basolateral (BL) side for basolateral-to-apical (B-A) transport studies.
-
Samples are collected from the receiver compartment at predetermined time intervals (e.g., 30, 60, 90, 120, 180 min).
-
The concentrations of the compound in the collected samples are quantified by a validated analytical method, such as HPLC.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
The workflow for a Caco-2 cell permeability assay is depicted below.
Figure 2: Caco-2 Cell Permeability Assay Workflow.
In Vivo Pharmacokinetic Study in Rats[2]
-
Animals: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before drug administration.
-
Drug Administration:
-
Intravenous (IV): The drug is dissolved in a suitable vehicle and administered via the tail vein.
-
Oral (PO): The drug is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site into heparinized tubes at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after drug administration. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile).
-
Analytical Method: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using non-compartmental analysis.
In Vitro Metabolism Study using Rat Liver Microsomes[3]
-
Incubation Mixture: The incubation mixture contains rat liver microsomes, the test compound (e.g., palmatine), and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Data Analysis: The rate of disappearance of the parent compound is used to determine the metabolic stability and intrinsic clearance.
The general workflow for an in vitro metabolism study using liver microsomes is outlined below.
Figure 3: In Vitro Metabolism Workflow (Liver Microsomes).
Conclusion and Future Directions
While a comprehensive ADME profile for this compound is not currently available, the data from its close structural analogs, palmatine and tetrahydropalmatine, provide a strong foundation for predicting its pharmacokinetic behavior. This compound is likely to be well-absorbed via passive diffusion, distribute extensively to tissues, and undergo significant metabolism primarily through demethylation, hydroxylation, and subsequent conjugation. Its oral bioavailability is expected to be low, a common characteristic of protoberberine alkaloids.
To advance the development of this compound, dedicated ADME studies are imperative. Future research should focus on:
-
Quantitative in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Tissue distribution studies to identify target organs and assess potential for accumulation.
-
Metabolite identification and profiling in plasma, urine, and feces to fully elucidate the metabolic pathways.
-
Excretion balance studies to quantify the routes and extent of elimination.
-
In vitro studies using human-derived systems (e.g., liver microsomes, hepatocytes, Caco-2 cells) to better predict human pharmacokinetics.
By undertaking these studies, a complete ADME profile of this compound can be established, paving the way for its potential clinical application.
References
- 1. Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Tetrahydroprotoberberines: A Novel Source of Pharmacotherapies for Substance Use Disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Dihydropalmatine using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydropalmatine. This compound, a protoberberine alkaloid, has garnered significant interest for its potential pharmacological activities. The method outlined below is adapted from established protocols for the analysis of structurally similar alkaloids, such as Tetrahydropalmatine, and is suitable for the quantification of this compound in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples, after appropriate sample preparation. This document provides a comprehensive protocol, including chromatographic conditions, sample preparation guidelines, and method validation parameters, to ensure reliable and reproducible results.
Introduction
This compound is a tetrahydroprotoberberine alkaloid found in several plant species of the Corydalis genus. It shares a close structural relationship with other pharmacologically active alkaloids like Tetrahydropalmatine and Palmatine. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, reliable, and cost-effective technique for the analysis of such compounds. The method described herein utilizes a reversed-phase C18 column to achieve efficient separation and quantification.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.2.1. Standard Stock Solution (100 µg/mL) Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and then make up the volume with methanol.
2.2.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.
2.2.3. Sample Preparation
-
Bulk Drug/Pharmaceutical Formulation: Accurately weigh a quantity of the powdered sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 30 minutes. Allow the solution to cool to room temperature and then dilute to the mark with methanol. Filter the solution through a 0.45 µm syringe filter before injection. Further dilution with the mobile phase may be necessary to bring the concentration within the calibration range.
-
Biological Samples (Plasma/Serum): For the analysis of this compound in biological matrices, a sample clean-up and extraction procedure is necessary.
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.
-
Liquid-Liquid Extraction: To 200 µL of plasma/serum, add 20 µL of 1 M NaOH to basify the sample. Add 1 mL of ethyl acetate and vortex for 5 minutes. Centrifuge at 5,000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness. Reconstitute the residue in 100 µL of mobile phase for injection.
-
Method Validation Summary
The analytical method should be validated according to ICH guidelines. The following parameters are typically assessed:
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | A linear relationship between peak area and concentration is expected over the specified range. |
| Accuracy (% Recovery) | 85 - 115% | Good recovery of the analyte from the sample matrix is anticipated. |
| Precision (% RSD) | ≤ 2% for intraday and interday | The method should demonstrate high repeatability and intermediate precision. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Expected to be in the low to mid ng/mL range. |
| Specificity | No interfering peaks at the retention time of this compound | The method should be able to selectively quantify this compound in the presence of other components. |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound quantification and a generalized representation of its potential interaction in a signaling pathway context.
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Potential interaction of this compound in a signaling pathway.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The use of a standard C18 column and UV detection makes this method accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This method can be a valuable tool for researchers and professionals involved in the study and development of this compound-containing products.
Application Notes and Protocols for the Synthesis of Dihydropalmatine from Palmatine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of dihydropalmatine (also known as dl-tetrahydropalmatine) from palmatine via reduction using sodium borohydride (NaBH₄). This compound is a pharmacologically active isoquinoline alkaloid with potential applications in drug development. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the chemical synthesis, purification, and characterization of this compound.
Introduction
Palmatine, a protoberberine alkaloid, can be chemically reduced to form this compound. This conversion involves the reduction of the iminium ion present in the palmatine structure. The resulting compound, this compound, has been investigated for various biological activities. The protocol described herein utilizes sodium borohydride, a common and effective reducing agent for this type of transformation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from palmatine.
| Parameter | Value | Reference |
| Reactant | ||
| Palmatine (chloride or other salt) | 1 equivalent | General Stoichiometry |
| Reagent | ||
| Sodium Borohydride (NaBH₄) | 1.2 - 2.0 equivalents | [1] |
| Solvent | ||
| Methanol (MeOH) or Ethanol (EtOH) | 10-20 volumes | [1] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 - 4 hours | [1] |
| Product | ||
| This compound (dl-tetrahydropalmatine) | - | [2][3] |
| Expected Yield | High | General Observation |
| Purity | >98% (after purification) | [2][3] |
Experimental Protocol
This protocol details the laboratory procedure for the synthesis of this compound from palmatine.
Materials and Equipment:
-
Palmatine (chloride salt)
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
-
High-Performance Displacement Chromatography (HPDC) system (for purification)[2][3]
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Dissolution of Palmatine: In a round-bottom flask, dissolve palmatine (1 equivalent) in methanol (10-20 volumes) with stirring. The solution will have a characteristic yellow color.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Sodium Borohydride: Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution over a period of 15-20 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the colored palmatine spot.
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate solution to neutralize any residual acid and separate the layers.
-
Organic Phase Collection: Collect the organic (dichloromethane) layer. Repeat the extraction of the aqueous layer with dichloromethane two more times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by High-Performance Displacement Chromatography (HPDC) to yield high-purity this compound (>98%)[2][3].
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry[2][3].
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Application Notes: Dihydropalmatine (DHP) in Animal Models of Addiction
Introduction
Dihydropalmatine (DHP), and its more extensively studied analogue Levo-tetrahydropalmatine (l-THP), are isoquinoline alkaloids derived from plants of the Corydalis and Stephania genera.[1] Traditionally used in Asian medicine for their analgesic and sedative properties, these compounds are gaining significant attention in addiction research.[1][2] Their unique pharmacological profile, primarily as a mixed dopamine receptor antagonist, suggests therapeutic potential for treating addiction to various substances, including psychostimulants and opioids.[1][3]
Mechanism of Action
The primary mechanism through which DHP and its analogues are thought to exert their anti-addictive effects is by antagonizing dopamine receptors.[1][2][3] The brain's reward pathway, which is centrally implicated in addiction, involves the release of dopamine in regions like the nucleus accumbens.[4] Drugs of abuse typically increase dopamine levels in this pathway, leading to their rewarding and reinforcing effects.[4]
DHP and l-THP have been shown to bind to D1, D2, and D3 dopamine receptors.[1][3][5] By blocking these receptors, they can attenuate the rewarding effects of addictive substances and reduce drug-seeking behaviors.[1][2] The antagonism of the D3 receptor, in particular, is a high-priority target for the development of anti-addiction medications, as it is significantly involved in drug craving and relapse.[5][6][7]
Signaling Pathway of DHP in Addiction
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of l-THP (a close analog of DHP) in various animal models of addiction.
Table 1: Effects of l-THP on Methamphetamine Addiction Models
| Animal Model | Substance | DHP/l-THP Dosage (mg/kg, i.p.) | Experimental Paradigm | Key Quantitative Findings | Reference |
| Rat | Methamphetamine | 1.25, 2.50, 5.00 | Self-Administration (FR1) | Decreased METH self-administration at all doses. | [1][8] |
| Rat | Methamphetamine | 2.50, 5.00 | Reinstatement | Prevented METH-induced reinstatement of drug-seeking behaviors. | [1][8] |
| Rat | Methamphetamine | 1.25, 2.50 | Locomotor Activity | Did not affect METH-induced locomotor activity, suggesting effects on reinstatement are not due to motor impairment. | [1][8] |
Table 2: Effects of l-THP on Other Addiction Models
| Animal Model | Substance | DHP/l-THP Dosage (mg/kg, i.p.) | Experimental Paradigm | Key Quantitative Findings | Reference |
| Mouse | Ethanol | Not specified | Two-bottle choice | Reduced ethanol consumption compared to vehicle-treated mice. | [2] |
| Rat | d-Amphetamine | 0.5, 1.0 | Conditioned Place Preference (CPP) - Extinction | Facilitated the extinction of amphetamine-induced CPP. | [9] |
| Rat | d-Amphetamine | 1.0 | Conditioned Place Preference (CPP) - Reinstatement | Blocked amphetamine-induced reinstatement of CPP. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the application of DHP and its analogs in addiction research are provided below.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of drugs.[10]
Objective: To evaluate the rewarding effects of a drug by pairing its administration with a specific environment.
Protocol:
-
Apparatus: A standard three-compartment CPP box is used. The two outer compartments have distinct cues (e.g., different floor textures, wall colors).[10][11]
-
Habituation: Allow animals to explore the apparatus for a set period (e.g., 10-15 minutes) for one or more days to reduce novelty-induced stress.
-
Pre-conditioning (Baseline Preference):
-
Place the animal in the central compartment and allow free access to all compartments for a defined period (e.g., 15 minutes).[11]
-
Record the time spent in each of the outer compartments. This is typically done over 2-3 days to establish a stable baseline preference.[11]
-
The compartment where the animal spends less time is designated as the drug-paired compartment to avoid pre-existing biases.[10]
-
-
Conditioning:
-
This phase typically lasts for 6-8 days.[11]
-
On drug conditioning days, administer the drug of interest (e.g., morphine, 10 mg/kg, i.p.) and immediately confine the animal to the drug-paired (initially non-preferred) compartment for a set duration (e.g., 45 minutes).[12]
-
On vehicle conditioning days, administer saline and confine the animal to the vehicle-paired (initially preferred) compartment for the same duration.
-
To test the effect of DHP on the acquisition of CPP, DHP is administered prior to the drug of interest on conditioning days.
-
-
Test:
-
On the test day, the animal is placed back in the central compartment with free access to all compartments, and the time spent in each is recorded.[11]
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates the establishment of a CPP.
-
To test the effect of DHP on the expression of CPP, DHP is administered before the test session.
-
Intravenous Self-Administration
This model is considered to have high face validity for studying the reinforcing properties of drugs and the motivation to seek them.[13]
Objective: To assess the reinforcing effects of a drug by allowing an animal to self-administer it.
Protocol:
-
Surgical Preparation:
-
Animals (typically rats) are surgically implanted with an intravenous catheter into the jugular vein.[4] The catheter is externalized on the back of the animal.
-
-
Apparatus:
-
A standard operant conditioning chamber equipped with two levers (active and inactive), a cue light, and an infusion pump connected to the animal's catheter.[4]
-
-
Acquisition/Training:
-
Animals are placed in the operant chamber for daily sessions (e.g., 2 hours).
-
Pressing the active lever results in the delivery of a drug infusion (e.g., methamphetamine) and the activation of a cue light.
-
Pressing the inactive lever has no consequence.
-
Training continues until a stable pattern of responding is established.
-
-
Testing the Effect of DHP:
-
Once stable self-administration is achieved, DHP can be administered before the session to assess its effect on drug intake. A reduction in active lever presses indicates that DHP may reduce the reinforcing properties of the drug.[1]
-
-
Extinction and Reinstatement:
-
Extinction: After stable self-administration, the drug is no longer delivered upon an active lever press. Sessions continue until responding on the active lever decreases to a low level.[13]
-
Reinstatement: To model relapse, drug-seeking behavior can be reinstated by a priming injection of the drug, a conditioned cue, or a stressor.[13]
-
To test DHP's effect on reinstatement, it is administered before the reinstatement trigger. A reduction in the reinstated lever pressing suggests DHP may prevent relapse.[1]
-
Logical Relationship Diagram
This compound and its analogs demonstrate significant potential as therapeutic agents for substance use disorders. By antagonizing dopamine receptors, they effectively reduce the rewarding properties of drugs of abuse and attenuate drug-seeking behaviors in various animal models. The provided protocols for conditioned place preference and self-administration serve as a foundation for researchers to further investigate the efficacy and mechanisms of DHP in the context of addiction. Future research should continue to explore the specific roles of different dopamine receptor subtypes in the anti-addictive effects of DHP and translate these promising preclinical findings into clinical applications.
References
- 1. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the Dopamine D3 Receptor Attenuates Opioids-Induced Addictive Behaviours Associated with Inhibiting the Mesolimbic Dopamine System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The effects of d-govadine on conditioned place preference with d-amphetamine or food reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal models of addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Dihydropalmatine from Corydalis Species
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydropalmatine, more commonly known in scientific literature as Tetrahydropalmatine (THP), is a prominent isoquinoline alkaloid isolated from the tubers of various Corydalis species, particularly Corydalis yanhusuo. It is a major bioactive component responsible for the analgesic and sedative effects of this traditional medicinal plant.[1] The isolation and purification of this compound are critical for pharmacological studies and drug development. These application notes provide detailed protocols for the extraction of total alkaloids from Corydalis tubers and the subsequent purification of this compound.
Section 1: Extraction of Total Alkaloids from Corydalis Tubers
The initial step in isolating this compound is the efficient extraction of total alkaloids from the raw plant material. The choice of method can significantly impact the yield and profile of the extracted compounds.
Caption: General workflow for total alkaloid extraction from Corydalis tubers.
Protocol 1.1: Optimized Alkaline Reflux Extraction
This method utilizes an alkaline environment to ensure alkaloids are in their free base form, enhancing their solubility in organic solvents.
-
Principle: Heating under reflux with an ethanol-ammonia solution facilitates cell wall disruption and efficient extraction of alkaloids. An optimized process involves using 70% ethanol at a pH of 10.[2]
-
Materials and Reagents:
-
Dried, powdered Corydalis yanhusuo tubers (50 mesh)
-
70% Ethanol
-
Diluted ammonia solution
-
Distilled water
-
Filter paper
-
-
Apparatus:
-
Reflux condenser system
-
Heating mantle
-
Round-bottom flask
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Weigh 500 g of powdered Corydalis yanhusuo tubers and place into a suitable round-bottom flask.[2]
-
Prepare the extraction solvent by adding diluted ammonia to 70% ethanol to achieve a pH of 10.[2]
-
Add the solvent to the flask at a liquid-to-solid ratio of 20:1 (v/w).[2]
-
Heat the mixture to reflux and maintain for 60 minutes.[2]
-
Allow the mixture to cool and then filter to separate the extract from the plant residue.
-
Repeat the extraction process on the residue (Step 3-5) one more time to ensure complete extraction.[2]
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting concentrated aqueous solution contains the total alkaloids and is ready for purification.
-
Protocol 1.2: Biphasic Ammonia-Chloroform Extraction
This classic method involves basifying the plant material before extracting with a non-polar organic solvent.
-
Principle: Soaking the plant powder in an ammonia solution converts alkaloid salts into their free base form, which can then be efficiently extracted with chloroform.
-
Materials and Reagents:
-
Dried, powdered Corydalis yanhusuo tubers (50 mesh)
-
10% Ammonia solution
-
Chloroform
-
Filter paper
-
-
Apparatus:
-
Beaker or flask for soaking
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Take 15 g of powdered Corydalis tubers and place them in a beaker.[3]
-
Add 10 mL of 10% ammonia solution and soak the powder for 12 hours.[3]
-
Add chloroform and extract the soaked material at room temperature three times, allowing it to stand for 24 hours each time.[3]
-
Filter the mixture after each extraction cycle.
-
Combine all chloroform extracts.
-
Evaporate the combined extracts to dryness under reduced pressure to yield the crude total alkaloids (yield reported as 236 mg from 15 g).[3]
-
Data Summary: Total Alkaloid Extraction
| Method | Solvent System | Key Conditions | Reported Yield / Result | Source |
| Alkaline Reflux | 70% Ethanol (pH 10 with ammonia) | 20:1 solvent ratio, reflux 2x for 60 min each | Total alkaloids: 18.82 mg/g | [2] |
| Ammonia-Chloroform | 10% Ammonia, Chloroform | Soak 12h, extract 3x for 24h each | 236 mg total alkaloids from 15 g of tubers | [3] |
| Supercritical Fluid (SFE) | Supercritical CO2 with 1,2-propanediol modifier | 70 °C, 200 bar, 60 min extraction | 1.324 mg/g of this compound (dl-THP) | [4] |
| Aqueous Acetone | 70% Aqueous Acetone | Extraction at room temperature 3x | 2.2 kg residue from 30 kg of tubers | [1] |
Section 2: Purification and Isolation of this compound
Following the initial extraction, various chromatographic techniques can be employed to purify the target alkaloid, this compound, from the crude mixture.
Caption: Purification options for isolating this compound from crude extract.
Protocol 2.1: Macroporous Resin Column Chromatography for Enrichment
This step is excellent for removing water-soluble impurities and enriching the total alkaloid content before finer purification.
-
Principle: Macroporous resins like NKA-9 adsorb alkaloids from the aqueous extract. Impurities are washed away, and the enriched alkaloids are then eluted with an organic solvent.[2]
-
Materials and Reagents:
-
Concentrated aqueous alkaloid extract (from Protocol 1.1)
-
NKA-9 macroporous adsorption resin
-
Distilled water
-
70% Ethanol
-
-
Apparatus:
-
Chromatography column
-
Peristaltic pump
-
-
Procedure:
-
Pack a chromatography column with NKA-9 resin and equilibrate it with distilled water.
-
Load the aqueous alkaloid extract onto the column at a flow rate of 2 bed volumes (BV)/h.[2]
-
Wash the column with 5 BV of distilled water to remove water-soluble impurities like sugars and salts.[2]
-
Elute the adsorbed alkaloids from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[2]
-
Collect the ethanol eluate, which now contains the enriched total alkaloids.
-
Evaporate the solvent to yield a product with a total alkaloid content reported to be over 50%.[2] this compound content in this enriched product was found to be 3.13%.[2][5]
-
Protocol 2.2: Silica Gel Column Chromatography
A standard and widely used method for separating individual alkaloids based on their polarity.
-
Principle: The crude extract is applied to a silica gel column. A solvent gradient of increasing polarity is used to elute compounds sequentially, with less polar compounds eluting first.
-
Materials and Reagents:
-
Crude or enriched alkaloid extract
-
Silica gel (e.g., 100-200 mesh)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Hexane
-
Acetone
-
-
Apparatus:
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing tank for monitoring
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane or Hexane) and pack it into a column.
-
Dissolve the dried crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Once the solvent is evaporated, carefully load the dried sample onto the top of the packed column.
-
Begin elution with the starting solvent (e.g., CH₂Cl₂).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like Methanol (e.g., gradients of 10:1, 5:1, 3:1, 1:1 CH₂Cl₂:MeOH).[1]
-
Collect fractions of the eluate continuously.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Protocol 2.3: Preparative 2-D High-Performance Liquid Chromatography (Prep-HPLC)
HPLC offers high resolution and is often used as a final polishing step to achieve high purity. A 2-D approach enhances separation capacity.
-
Principle: A two-dimensional separation is performed where fractions from the first HPLC run (at one pH) are subjected to a second HPLC run under different conditions (e.g., a different pH), improving the resolution of co-eluting compounds.[6]
-
Materials and Reagents:
-
Enriched alkaloid fraction
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Formic acid
-
-
Apparatus:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column
-
-
Procedure (based on a 2-D method): [6]
-
First Dimension (Acidic):
-
Mobile Phase: A gradient of Acetonitrile and water at pH 3.5.
-
Inject the sample onto the preparative column.
-
Collect fractions based on UV detection.
-
-
Second Dimension (Basic):
-
Take a fraction from the first dimension that contains this compound and other co-eluting compounds.
-
Mobile Phase: A gradient of Acetonitrile and 50 mM ammonium acetate buffer at pH 10.0.[6][7]
-
Inject the fraction onto the same column (after re-equilibration).
-
Collect the purified peaks. The change in pH alters the retention behavior of the alkaloids, allowing for their separation.
-
-
Combine the pure this compound fractions, remove the organic solvent, and lyophilize to obtain the pure compound.
-
Data Summary: this compound Purification
| Technique | Stationary Phase / Resin | Mobile Phase / Solvent System | Purity / Result | Source |
| Macroporous Resin | NKA-9 Resin | Wash: Water; Elution: 70% Ethanol | >50% total alkaloids; 3.13% this compound | [2] |
| Silica Gel Column | Silica Gel | Gradient of CH₂Cl₂ and MeOH | Isolation of multiple alkaloids including THP | [1] |
| HSCCC | Carbon tetrachloride–trichloromethane–methanol–0.2 M HCl | Stepwise elution with two different solvent systems | Purity of related alkaloids up to 99.7% | [3][8] |
| 2-D Prep-HPLC | C18 Column | 1st Dim: pH 3.5 (Acetonitrile/Water); 2nd Dim: pH 10.0 (Acetonitrile/Ammonium Acetate) | Effective separation of six pure compounds from complex fractions | [6] |
References
- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
In Vivo Experimental Design for Testing Dihydropalmatine's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo experiments to evaluate the efficacy of Dihydropalmatine (DHP), also referred to as levo-tetrahydropalmatine (l-THP). This document outlines detailed protocols for assessing the analgesic, anti-addictive, and anti-inflammatory properties of DHP, including relevant animal models, dosing guidelines, and outcome measures.
High-Level Experimental Workflow
The following diagram illustrates a general workflow for the in vivo evaluation of this compound's efficacy.
Caption: General workflow for in vivo testing of this compound.
Experimental Protocols
This section details the methodologies for key in vivo experiments to assess the analgesic, anti-addictive, and anti-inflammatory efficacy of this compound.
Analgesic Efficacy: Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic effects of pharmacological substances by measuring the latency of a thermal-induced pain response.[1]
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) are commonly used.
-
Apparatus: A commercially available hot plate analgesia meter with the surface temperature maintained at a constant 51°C.[2]
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start a timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound intraperitoneally (i.p.) at doses ranging from 1 to 10 mg/kg.[3][4] A vehicle control group (e.g., saline with 1% DMSO) and a positive control group (e.g., morphine) should be included.
-
Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Reaction Latency (seconds) ± SEM | % MPE (at peak effect) |
| Vehicle Control | - | 10 | Value ± Value | Value |
| This compound | 1 | 10 | Value ± Value | Value |
| This compound | 2.5 | 10 | Value ± Value | Value |
| This compound | 5 | 10 | Value ± Value | Value |
| This compound | 10 | 10 | Value ± Value | Value |
| Morphine (Positive Control) | 10 | 10 | Value ± Value | Value |
Anti-Addictive Properties: Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model used to study the rewarding and aversive effects of drugs and to evaluate potential treatments for addiction.[5][6]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are frequently used.
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a central neutral chamber.
-
Pre-conditioning (Baseline Preference): For three consecutive days, allow rats to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to determine any initial preference. The less-preferred chamber is typically paired with the drug.[7]
-
Conditioning: This phase typically lasts for 6-8 days and consists of alternating daily injections of the drug of abuse (e.g., d-amphetamine, 1.5 mg/kg, i.p.) and vehicle.[8]
-
Drug Pairing: On drug conditioning days, administer the drug of abuse and confine the rat to the initially less-preferred chamber for 30-45 minutes.
-
Vehicle Pairing: On vehicle conditioning days, administer the vehicle and confine the rat to the initially more-preferred chamber for the same duration.
-
-
Treatment with this compound: DHP (0.5 - 1.0 mg/kg, i.p.) can be administered before each drug pairing session during conditioning to assess its effect on the acquisition of CPP, or before the post-conditioning test to evaluate its effect on the expression of CPP.[8]
-
Post-conditioning Test (Expression of CPP): On the test day, place the rat in the central chamber with free access to all chambers for 15 minutes, and record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates the development of CPP.
-
Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning phase.
Data Presentation:
| Treatment Group | DHP Dose (mg/kg, i.p.) | Drug of Abuse | N | CPP Score (seconds) ± SEM |
| Vehicle + Vehicle | - | - | 10 | Value ± Value |
| Vehicle + Drug | - | d-amphetamine (1.5 mg/kg) | 10 | Value ± Value |
| DHP + Drug | 0.5 | d-amphetamine (1.5 mg/kg) | 10 | Value ± Value |
| DHP + Drug | 1.0 | d-amphetamine (1.5 mg/kg) | 10 | Value ± Value |
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of pharmacological compounds.[9][10]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are commonly used.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[11]
-
Drug Administration: Administer this compound i.p. at various doses (a suggested range, based on analgesic doses, would be 2.5, 5, and 10 mg/kg) 30 minutes before the carrageenan injection.[4] A vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg) should be included.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[12]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | N | Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 10 | Value ± Value | 0 |
| This compound | 2.5 | 10 | Value ± Value | Value |
| This compound | 5 | 10 | Value ± Value | Value |
| This compound | 10 | 10 | Value ± Value | Value |
| Indomethacin (Positive Control) | 10 | 10 | Value ± Value | Value |
Signaling Pathways
This compound is reported to exert its effects, at least in part, by modulating dopamine receptor signaling, which can influence downstream pathways such as the cAMP and ERK signaling cascades.
Dopamine Receptor Signaling
This compound has been shown to act as a dopamine D1 receptor agonist and a D2 receptor antagonist.[11] This dual action is crucial for its therapeutic effects.
References
- 1. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of a Diabetes Camp on Glycemic Control Among Children and Adolescents Living With Type 1 Diabetes in Cameroon | MedPath [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropalmatine inhibits pro-inflammatory mediators in lipopolysaccharide-stimulated THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Cytotoxicity of Dihydropalmatine Using Cell Culture Assays
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine (DHP) is a protoberberine alkaloid that has garnered interest for its potential therapeutic properties. As with any novel compound being considered for pharmaceutical development, a thorough evaluation of its cytotoxic effects is a critical initial step. This document provides detailed protocols for a panel of common cell culture assays to determine the cytotoxicity of this compound, including methods for assessing cell viability, membrane integrity, and apoptosis. The provided protocols and data serve as a guide for researchers to design and execute experiments to elucidate the cytotoxic profile of this compound and related compounds. While specific data for this compound is emerging, we will reference data from the structurally similar protoberberine alkaloid, Palmatine, to illustrate the application of these assays and the expected nature of the results. Palmatine has demonstrated potent cytotoxic and pro-apoptotic effects in human ovarian cancer cell lines.[1]
Data Presentation
Quantitative data from cytotoxicity assays are crucial for comparing the potency of a compound across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. The following table summarizes the cytotoxic effects of Palmatine, a compound structurally related to this compound, on various human ovarian cancer cell lines.
Table 1: Cytotoxicity of Palmatine against Human Ovarian Cancer Cell Lines [1]
| Cell Line | IC50 (µM) | Description |
| OVCAR-4 | 5.5 ± 0.7 | Human ovarian adenocarcinoma |
| A2780 | 7.9 ± 1.1 | Human ovarian carcinoma |
| OVCAR-3 | 6.8 ± 0.9 | Human ovarian adenocarcinoma |
| IGROV1 | 7.2 ± 1.0 | Human ovarian carcinoma |
| HOE | > 20 | Immortalized normal human ovarian epithelial cells |
Data represents the mean ± standard deviation from three independent experiments.
Experimental Protocols
Here we provide detailed protocols for three fundamental assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Materials:
-
This compound (DHP) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the DHP dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DHP concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHP concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][3] LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage.[2][3]
Materials:
-
This compound (DHP) stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for a maximum LDH release control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: Approximately 30 minutes before the end of the incubation period, add lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Subtract the absorbance of the no-cell control (background) from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Materials:
-
This compound (DHP) stock solution
-
Complete cell culture medium
-
6-well plates or culture dishes
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
Signaling Pathway Diagram
Based on findings for the related alkaloid Palmatine, which induces apoptosis through caspase activation, the following diagram illustrates a plausible signaling pathway for this compound-induced cytotoxicity. This represents the intrinsic apoptosis pathway.
Caption: Proposed Intrinsic Apoptosis Pathway for this compound.
References
- 1. Palmatine from Unexplored Rutidea parviflora Showed Cytotoxicity and Induction of Apoptosis in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of neuronal cell death against diabetes-induced apoptosis by Fas blocker ZB4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydropalmatine as a Pharmacological Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine (DHP), more commonly known in scientific literature as levo-tetrahydropalmatine (l-THP) or Rotundine, is a tetracyclic isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera. It has a rich history in traditional Chinese medicine for its analgesic and sedative properties. In modern neuroscience, l-THP has emerged as a valuable and complex pharmacological tool due to its unique multi-target receptor binding profile. It acts as an antagonist at dopamine D1, D2, and D3 receptors and also interacts with serotonin and adrenergic receptors. This diverse pharmacology makes it a subject of intense research for its potential therapeutic applications in treating addiction, pain, and neuroinflammatory conditions.
These application notes provide a comprehensive overview of l-THP's pharmacological properties, detailed protocols for its use in key neuroscience experiments, and a summary of its pharmacokinetic profile to aid in experimental design.
Pharmacological Profile
l-THP's primary mechanism of action in the central nervous system is the antagonism of dopamine receptors. It displays a higher affinity for D1 than D2 receptors, a profile that distinguishes it from many typical antipsychotics. Its ability to modulate multiple neurotransmitter systems simultaneously makes it a unique tool for dissecting the neurocircuitry of reward, motivation, and mood.
Receptor Binding Affinity
The binding affinities of l-THP for various neurotransmitter receptors have been characterized in radioligand binding assays. This data is crucial for understanding its mechanism of action and for designing experiments to probe specific neural pathways.
| Receptor Target | Ligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dopamine D1 | [³H]-SCH23390 | HEK293 cells | 124 | 166 | |
| Dopamine D2 | [³H]-Spiperone | HEK293 cells | 388 | 1400 | |
| Dopamine D3 | [³H]-Spiperone | - | 1400 | 3300 | |
| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | - | >50% inhibition at 10µM | - | |
| Adrenergic α₁ₐ | [³H]-Prazosin | - | >50% inhibition at 10µM | - | |
| Adrenergic α₂ₐ | [³H]-Rauwolscine | - | >50% inhibition at 10µM | - |
Functional Activity
l-THP functions as an antagonist at dopamine D1 and D2 receptors, which is demonstrated by its minimal stimulation of cAMP production in D1-expressing cells and its lack of D2-mediated mitogenic effects. In vivo, this antagonism leads to an increase in dopamine release and metabolism, as evidenced by elevated levels of the dopamine metabolite DOPAC in the striatum.
Key Applications in Neuroscience Research
l-THP is a versatile tool for investigating a range of neurological processes and disorders.
-
Addiction and Relapse: Its ability to attenuate the rewarding effects of drugs of abuse like cocaine, methamphetamine, and opioids makes it a valuable tool for studying the neurobiology of addiction. It has been shown to reduce drug self-administration and prevent the reinstatement of drug-seeking behavior in animal models.
-
Pain and Analgesia: With a long history of use as an analgesic, l-THP is effective in models of neuropathic and inflammatory pain. Its mechanism in pain modulation is thought to involve its interaction with dopamine receptors.
-
Neuroinflammation: l-THP exhibits anti-inflammatory properties by inhibiting the activation of key inflammatory signaling pathways such as NF-κB and TRAF6/JNK. This makes it a useful compound for studying the role of neuroinflammation in various CNS disorders.
-
Sedation and Hypnosis: The sedative effects of l-THP are well-documented and are mediated, in part, by its antagonism of D2 receptors. This property can be utilized in studies of sleep and arousal.
Experimental Protocols
The following are detailed protocols for key experiments where l-THP is commonly used as a pharmacological tool.
Protocol 1: Conditioned Place Preference (CPP) to Assess the Rewarding or Aversive Effects of l-THP and its Impact on Drug Reward
This protocol is designed to determine if l-THP itself has rewarding or aversive properties and to test its ability to block the rewarding effects of a drug of abuse.
Materials:
-
Conditioned Place Preference Apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
l-Tetrahydropalmatine (l-THP)
-
Vehicle (e.g., sterile water, saline)
-
Drug of abuse (e.g., cocaine, morphine)
-
Experimental animals (rats or mice)
Procedure:
-
Habituation (Day 1):
-
Place the animal in the central compartment of the CPP apparatus and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one compartment are excluded.
-
-
Conditioning Phase (Days 2-9):
-
This phase typically consists of alternating daily injections of the drug and vehicle.
-
Drug Conditioning Day: Administer the drug of abuse (e.g., cocaine 10 mg/kg, i.p.) and immediately confine the animal to one of the compartments for 30 minutes.
-
Vehicle Conditioning Day: Administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
To test the effect of l-THP on the acquisition of CPP, administer l-THP (e.g., 10 mg/kg, i.p.) 20-30 minutes prior to the drug of abuse on drug conditioning days.
-
To test for l-THP's own rewarding/aversive properties, one compartment is paired with l-THP administration and the other with vehicle.
-
-
Test Phase (Day 10):
-
Place the animal in the central compartment (in a drug-free state) and allow free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
An increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference. A decrease indicates a conditioned place aversion.
-
To test the effect of l-THP on the expression of CPP, administer l-THP 20-30 minutes before the test session.
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare between treatment groups.
Protocol 2: Intravenous Self-Administration to Evaluate the Reinforcing Properties of Drugs
This protocol assesses the reinforcing effects of a drug and the ability of l-THP to modulate this behavior.
Materials:
-
Operant chambers equipped with two levers (active and inactive), a cue light, and an infusion pump connected to a swivel system.
-
Intravenous catheters
-
l-Tetrahydropalmatine (l-THP)
-
Drug of abuse (e.g., cocaine, heroin) dissolved in sterile saline.
-
Experimental animals (rats)
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train rats to press the active lever to receive an intravenous infusion of the drug of abuse. Each infusion is typically paired with a cue (e.g., light and/or tone).
-
A fixed-ratio (FR) schedule of reinforcement is often used initially (e.g., FR1, where one lever press results in one infusion).
-
Sessions are typically 2 hours per day. Training continues until a stable baseline of responding is achieved.
-
-
Testing the Effect of l-THP:
-
Once stable responding is established, administer l-THP (e.g., 1.25, 2.5, or 5.0 mg/kg, i.p.) 30 minutes before the self-administration session.
-
Record the number of active and inactive lever presses and the number of infusions earned.
-
-
Progressive-Ratio (PR) Schedule (Optional):
-
To assess motivation for the drug, a PR schedule can be used where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" (the last ratio completed) is used as a measure of motivation.
-
Data Analysis:
-
Compare the number of infusions earned and the breakpoint values between vehicle and l-THP treatment conditions using appropriate statistical analyses. A decrease in these measures suggests a reduction in the reinforcing efficacy of the drug.
Protocol 3: Western Blotting for p-ERK and p-CREB in Brain Tissue
This protocol is used to measure the activation of key signaling molecules downstream of dopamine receptor activation, which are implicated in drug-induced plasticity.
Materials:
-
Brain tissue from animals treated with l-THP and/or a drug of abuse.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-ERK, anti-t-ERK, anti-p-CREB, anti-t-CREB, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Rapidly dissect the brain region of interest (e.g., nucleus accumbens, hippocampus) on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., t-ERK) and the loading control.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and/or the loading control.
-
Compare the relative protein expression levels between different treatment groups.
Visualizations
Signaling Pathways
Experimental Workflow
Pharmacokinetic Data
Understanding the pharmacokinetics of l-THP is essential for designing in vivo experiments and interpreting results. The following table summarizes key pharmacokinetic parameters in rats.
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Tₘₐₓ (h) | Oral | 20 | ~1.5 | |
| Tₘₐₓ (h) | Oral | 40 | ~1.5 | |
| Tₘₐₓ (h) | Oral | 80 | ~1.5 | |
| T₁/₂β (h) | Oral | 20 | 20.26 ± 1.21 | |
| T₁/₂β (h) | Oral | 40 | 19.28 ± 1.04 | |
| T₁/₂β (h) | Oral | 80 | 31.96 ± 0.85 | |
| Cₘₐₓ (µg/mL) | Oral | 20 | ~1.0 | |
| Cₘₐₓ (µg/mL) | Oral | 40 | ~1.5 | |
| Cₘₐₓ (µg/mL) | Oral | 80 | ~2.5 | |
| AUC (mg·h/L) | Oral | 20 | 6.95 ± 0.98 | |
| AUC (mg·h/L) | Oral | 40 | 9.91 ± 1.11 | |
| AUC (mg·h/L) | Oral | 80 | 19.19 ± 3.35 | |
| Brain/Plasma Ratio | Oral | - | ~2-4 |
Note: l-THP exhibits non-linear pharmacokinetics at higher doses in rats. It readily crosses the blood-brain barrier, with brain concentrations being 2 to 4 times higher than in plasma.
Safety and Tolerability
In both preclinical and human studies, l-THP has been shown to be generally safe and well-tolerated. The most common side effects reported in humans are sedation and dizziness. In animal studies, sedative effects are observed at higher doses, and it is crucial to include appropriate control experiments (e.g., locomotor activity, food-reinforced behavior) to distinguish specific effects on reward or motivation from general motor impairment.
Conclusion
This compound (l-THP) is a powerful and multifaceted pharmacological tool for neuroscience research. Its unique ability to antagonize multiple dopamine receptor subtypes, along with its interactions with other monoamine systems and its anti-inflammatory properties, provides a broad spectrum of research applications. By utilizing the data and protocols outlined in these notes, researchers can effectively employ l-THP to advance our understanding of the complex neural mechanisms underlying addiction, pain, and other neurological disorders.
Application Notes and Protocols for the Oral Formulation of Dihydropalmatine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropalmatine (DHP) is a tetrahydroprotoberberine alkaloid with potential therapeutic applications stemming from its interaction with dopamine receptors. Like many alkaloids, DHP is expected to exhibit poor aqueous solubility, leading to low oral bioavailability and limiting its clinical utility. This document provides detailed application notes and protocols for the development of oral formulations of this compound for administration in rats, focusing on two promising strategies for enhancing bioavailability: Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Solid Lipid Nanoparticles (SLNs).
These advanced drug delivery systems aim to increase the solubility and absorption of lipophilic compounds by presenting the drug in a solubilized form in the gastrointestinal tract, thereby bypassing the dissolution rate-limiting step of absorption. The protocols outlined below provide a comprehensive framework for researchers to formulate and evaluate DHP formulations for preclinical studies.
Physicochemical Properties and Pharmacokinetic Profile
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Related Alkaloids
| Parameter | This compound (DHP) | Tetrahydropalmatine (THP) | Palmatine |
| Molecular Weight | 353.41 g/mol [1] | 355.4 g/mol [2] | 352.39 g/mol |
| Aqueous Solubility | Poor (estimated) | Poor | Low[3] |
| logP (predicted) | High (estimated) | High lipophilicity[4] | - |
| pKa (predicted) | Basic (estimated) | Basic | - |
| Oral Bioavailability (Rats) | Not available | Low (improved with SMEDDS)[4][5] | ~10-15%[6][7][8][9] |
| Key Pharmacokinetic Notes | - | SMEDDS increased relative bioavailability by 3.25-fold compared to suspension in rat brain[5]. | Low oral bioavailability is attributed to poor intestinal absorption and significant first-pass metabolism[7]. |
Formulation Strategies and Experimental Protocols
The following sections detail the protocols for developing and evaluating SMEDDS and SLN formulations of this compound.
Experimental Workflow
The overall workflow for the formulation development and evaluation is depicted in the diagram below.
Figure 1: Experimental workflow for DHP oral formulation.
Protocol: Solubility Studies
Objective: To determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients for SMEDDS and SLN formulations.
Materials:
-
This compound (DHP) powder
-
Oils: Castor oil, Capryol 90, Labrafil M 1944 CS, etc.
-
Surfactants: Cremophor RH 40, Tween 80, Labrasol, etc.
-
Co-surfactants: Transcutol HP, Polyethylene glycol 400 (PEG 400), etc.
-
Vials with screw caps
-
Shaking water bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of DHP powder to 2 mL of each selected vehicle (oil, surfactant, or co-surfactant) in a glass vial.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 37 ± 1 °C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the concentration of DHP in the diluted supernatant using a validated HPLC method.
-
Express the solubility in mg/mL.
Protocol: Preparation of this compound SMEDDS
Objective: To prepare a thermodynamically stable pre-concentrate of DHP that forms a microemulsion upon dilution in an aqueous medium.
Materials:
-
This compound (DHP)
-
Selected oil, surfactant, and co-surfactant from solubility studies
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial based on the desired ratios determined from pseudo-ternary phase diagrams.
-
Add the required amount of DHP to the excipient mixture.
-
Gently heat the mixture to 30-40 °C on a magnetic stirrer to facilitate the dissolution of DHP.
-
Vortex the mixture until a clear, homogenous solution is obtained[10].
-
Store the prepared SMEDDS formulation at room temperature, protected from light.
Protocol: Preparation of this compound SLNs
Objective: To prepare a colloidal dispersion of solid lipid nanoparticles containing DHP for oral administration. The hot homogenization followed by ultrasonication method is described here.
Materials:
-
This compound (DHP)
-
Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.
-
Disperse the accurately weighed DHP in the molten lipid with continuous stirring. This forms the lipid phase.
-
In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. This forms the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately subject the hot pre-emulsion to probe sonication for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath with gentle stirring to allow the lipid to solidify and form SLNs.
-
Store the SLN dispersion at 4 °C.
Protocol: In Vitro Drug Release Study
Objective: To evaluate the release profile of DHP from the prepared SMEDDS and SLN formulations in simulated gastrointestinal fluids. The dialysis bag method is a common technique for this purpose[5][7][11].
Materials:
-
DHP-loaded SMEDDS or SLN formulation
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Shaking water bath
-
HPLC system
Procedure:
-
Soak the dialysis membrane in the release medium for at least 12 hours before the experiment.
-
Accurately measure a specific volume of the DHP formulation (e.g., 1 mL of SMEDDS or an equivalent amount of SLN dispersion containing a known concentration of DHP) and place it inside the dialysis bag.
-
Securely tie both ends of the dialysis bag.
-
Immerse the sealed dialysis bag in a beaker containing a known volume of pre-warmed release medium (e.g., 200 mL of SGF or SIF) at 37 ± 0.5 °C.
-
Place the beaker in a shaking water bath set at a constant speed (e.g., 100 rpm) to ensure sink conditions.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 1 mL aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of DHP in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of DHP from the developed formulations (SMEDDS and SLN) relative to a simple suspension.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Animals should be fasted overnight (12 hours) before the experiment with free access to water.
Materials:
-
DHP formulations (suspension, SMEDDS, SLN)
-
Oral gavage needles[6]
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested (e.g., DHP suspension, DHP-SMEDDS, DHP-SLN).
-
Administer the respective DHP formulation to each rat via oral gavage at a predetermined dose (e.g., 10 mg/kg). The volume administered should not exceed 10 mL/kg[12].
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Quantify the concentration of DHP in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
-
Calculate the relative bioavailability of the SMEDDS and SLN formulations compared to the suspension.
This compound's Mechanism of Action: Dopamine Receptor Signaling
This compound and related tetrahydroprotoberberine alkaloids are known to interact with the dopaminergic system, primarily acting as antagonists at dopamine D2 receptors and also showing affinity for D1 receptors[2][8]. This interaction modulates downstream signaling pathways, which is believed to be the basis for its pharmacological effects.
Figure 2: this compound's interaction with the dopamine signaling pathway.
As depicted in Figure 2, dopamine binding to D1 receptors typically stimulates adenylyl cyclase via a Gs protein, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Conversely, dopamine binding to D2 receptors inhibits adenylyl cyclase through a Gi protein, reducing cAMP levels. By acting as a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, which can lead to a relative increase in cAMP levels and alter downstream cellular responses. The interaction of tetrahydroprotoberberines with both D1 and D2 receptors gives rise to complex pharmacological profiles[8].
Data Presentation and Interpretation
All quantitative data from the solubility, formulation characterization, in vitro release, and in vivo pharmacokinetic studies should be summarized in clear and concise tables for easy comparison between different formulations.
Table 2: Example Data Table for In Vitro Characterization of DHP Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| DHP-SMEDDS | 20-100 | < 0.3 | -5 to +5 | N/A | N/A |
| DHP-SLN 1 | 100-300 | < 0.3 | -15 to -30 | > 80 | > 5 |
| DHP-SLN 2 | 100-300 | < 0.3 | -15 to -30 | > 80 | > 5 |
Table 3: Example Data Table for Pharmacokinetic Parameters of DHP in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Relative Bioavailability (%) |
| DHP Suspension | [Value] | [Value] | [Value] | [Value] | 100 |
| DHP-SMEDDS | [Value] | [Value] | [Value] | [Value] | [Value] |
| DHP-SLN | [Value] | [Value] | [Value] | [Value] | [Value] |
By systematically applying these protocols and carefully analyzing the resulting data, researchers can effectively develop and characterize optimized oral formulations of this compound with enhanced bioavailability for further preclinical and clinical investigation.
References
- 1. Docs - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Improving the solubility of pseudo-hydrophobic Alzheimer’s Disease medicinal chemicals through co-crystal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChem - Wikipedia [en.wikipedia.org]
- 12. Betanidin pKa Prediction Using DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Dihydropalmatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing key spectroscopic methods in the structural elucidation of dihydropalmatine and its derivatives. This compound, also known as tetrahydropalmatine (THP), is a protoberberine alkaloid with significant pharmacological interest. Accurate structural confirmation is critical for drug development, quality control, and mechanistic studies.
The following sections detail the application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. An integrated workflow combining these techniques is essential for unambiguous structure determination.
Integrated Workflow for Structural Elucidation
The structural elucidation of a novel or known this compound derivative is a multi-step process where data from various spectroscopic techniques are correlated to build a complete molecular picture. Mass spectrometry provides the molecular formula, NMR spectroscopy reveals the carbon-hydrogen framework and connectivity, while IR and UV-Vis spectroscopy confirm functional groups and the core chromophoric system, respectively.
Caption: Integrated workflow for this compound derivative structural analysis.
Mass Spectrometry (MS)
Application Notes
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a this compound derivative, providing a highly accurate molecular weight. Tandem MS (MS/MS) experiments are then used to fragment the molecule, yielding a characteristic pattern that confirms the protoberberine core structure.
For this compound and its derivatives, a key fragmentation pathway is the retro-Diels-Alder (RDA) reaction . This reaction cleaves the central B-ring, producing characteristic fragment ions that help to identify the substitution patterns on the A and D rings of the alkaloid skeleton.[1] The base peaks observed in Electrospray Ionization (ESI) MS correspond to the protonated molecule [M+H]⁺.
Quantitative Data: this compound (Tetrahydropalmatine)
| Parameter | Value | Interpretation |
| Molecular Formula | C₂₁H₂₅NO₄ | |
| Exact Mass | 355.17836 | Calculated for C₂₁H₂₅NO₄ |
| [M+H]⁺ (m/z) | 356.1856 | Protonated molecular ion, commonly observed in ESI-MS. |
| Key Fragment Ion (m/z) | 192 | Result of RDA fragmentation, corresponds to the substituted A-ring fragment. |
| Key Fragment Ion (m/z) | 164 | Result of RDA fragmentation, corresponds to the substituted D-ring fragment. |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the isolated compound in methanol (MeOH) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL for injection.[2]
-
-
Instrumentation (Example):
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% formic acid.[3]
-
Gradient Elution: Start with 5-10% B, linearly increase to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 25-30 °C.[3]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS (e.g., m/z 100-1000) followed by data-dependent MS/MS acquisition on the most intense ions.
-
Capillary Voltage: 3.5-4.0 kV.
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules.
-
¹H NMR: Provides information on the number and chemical environment of protons. For this compound, it reveals signals for aromatic protons, methoxy groups, and the aliphatic protons of the core structure.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule, including quaternary carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton and assigning the positions of substituents like methoxy groups.
Quantitative Data: this compound (in CDCl₃)
¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 6.62 | s |
| H-4 | 6.75 | s |
| H-11 | 6.80 | d |
| H-12 | 6.72 | d |
| OCH₃ (C2, C3, C9, C10) | 3.86, 3.87, 3.85 | s (overlapping) |
| Aliphatic Protons | 2.60 - 4.20 | m |
¹³C NMR Spectroscopic Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 108.5 |
| C-2 | 147.5 |
| C-3 | 147.6 |
| C-4 | 111.4 |
| C-4a | 128.8 |
| C-5 | 29.1 |
| C-6 | 51.4 |
| C-8 | 53.7 |
| C-8a | 126.5 |
| C-9 | 147.8 |
| C-10 | 149.0 |
| C-11 | 111.8 |
| C-12 | 123.9 |
| C-12a | 129.5 |
| C-13a | 127.2 |
| OCH₃ | 55.9, 56.0, 60.5 |
(Note: Specific assignments for aliphatic and methoxy groups often require 2D NMR data for confirmation. Data is representative and may vary slightly based on solvent and instrument.)
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
NMR Spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16-64) and a relaxation delay (D1) of at least 1-2 seconds.[5]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
HSQC: Run a standard gradient-selected HSQC experiment to determine one-bond ¹H-¹³C correlations.
-
HMBC: Run a standard gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically set for J = 8-10 Hz) to observe two- and three-bond correlations.
-
Caption: Using 2D NMR to assign substituents on the aromatic rings.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
Application Notes
IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. For this compound derivatives, the IR spectrum will confirm the presence of C-H bonds (both aromatic and aliphatic), aromatic C=C bonds, and the characteristic C-O stretching of the methoxy groups. The absence of certain bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can confirm the absence of hydroxyl groups.[6]
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, specifically the conjugated and aromatic systems. Protoberberine alkaloids have a characteristic UV absorption profile that confirms the core chromophore. The position of the maximum absorbance (λmax) can be influenced by the substitution pattern on the aromatic rings.[7][8]
Quantitative Data: this compound
| Technique | Wavelength / Wavenumber | Interpretation |
| IR (cm⁻¹) | ~2950-2850 | Aliphatic C-H stretching (CH₂, CH₃) |
| ~1610, 1515 | Aromatic C=C stretching | |
| ~1270, 1120 | C-O stretching (aryl ether, methoxy groups) | |
| UV-Vis (λmax, nm) | ~283 | Primary absorption band indicating the tetrahydroisoquinoline chromophore. |
Experimental Protocols
IR Spectroscopy Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to achieve an absorbance reading between 0.2 and 1.0 AU (typically a concentration of 10-20 µg/mL).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction from approximately 400 nm down to 200 nm.
-
Replace the sample holder cuvette with one containing the diluted sample solution.
-
Scan the sample over the same wavelength range to obtain the absorption spectrum and identify the λmax values.[7]
-
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats [frontiersin.org]
- 6. asianpubs.org [asianpubs.org]
- 7. soeagra.com [soeagra.com]
- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Establishing a Dose-Response Curve for Dihydropalmatine In Vitro
Abstract
Dihydropalmatine (DHP), a protoberberine alkaloid, has garnered significant interest for its potential therapeutic applications, including its activity on the central nervous system. Establishing a precise dose-response relationship is a critical first step in characterizing its pharmacological profile. This document provides detailed protocols for determining the in vitro dose-response curve of this compound by assessing its effects on cell viability, its antagonistic activity at the dopamine D2 receptor, and its ability to block voltage-gated calcium channels.
Introduction
This compound (DHP) is an active component isolated from various medicinal plants. Pharmacological research has indicated its potential as a dopamine receptor antagonist and a calcium channel blocker. To quantify the biological activity and effective concentration range of DHP, it is essential to construct a dose-response curve. This curve relates the concentration of DHP to its observed effect, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
This application note outlines three key experimental procedures:
-
Cell Viability Assay (MTT): To determine the cytotoxic concentration range of DHP and establish a non-toxic window for subsequent functional assays.
-
Dopamine D2 Receptor Antagonist Assay (cAMP Measurement): To quantify DHP's ability to antagonize the D2 receptor, a Gαi-coupled receptor, by measuring downstream changes in cyclic adenosine monophosphate (cAMP) levels.
-
Calcium Channel Blocker Assay (Fluorescent): To measure DHP's potency in blocking calcium influx through voltage-gated calcium channels (VGCCs).
Experimental Workflow
The overall workflow for establishing a dose-response curve for DHP involves cell preparation, treatment with a range of DHP concentrations, performing the specific assay, and subsequent data analysis to plot the curve and calculate potency values.
Caption: General experimental workflow for in vitro dose-response analysis.
Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the effect of DHP on cell metabolic activity, an indicator of cell viability.[1][2] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[1][2]
Materials:
-
Cell line (e.g., HEK293, SH-SY5Y, or a cell line relevant to the functional assay)
-
This compound (DHP) stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[3] Incubate overnight to allow for cell attachment.[3]
-
DHP Treatment: Prepare serial dilutions of DHP in culture medium from the stock solution. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the DHP dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator.[2]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1][3] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4]
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each DHP concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100
-
Plot % Viability against the logarithm of DHP concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of DHP that causes 50% reduction in cell viability.
Protocol 2: Dopamine D2 Receptor Antagonism (cAMP Assay)
This protocol measures DHP's ability to block the inhibitory effect of dopamine on adenylyl cyclase in cells expressing the D2 receptor. The D2 receptor is coupled to a Gαi protein, which, when activated, inhibits adenylyl cyclase and decreases intracellular cAMP levels.[5] An antagonist like DHP will prevent this decrease in the presence of an agonist (dopamine).
Dopamine D2 Receptor (Gαi) Signaling Pathway
Caption: DHP blocks dopamine's activation of the D2 receptor, preventing Gαi-mediated inhibition of adenylyl cyclase.
Materials:
-
Cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK-D2R).[6]
-
Dopamine (agonist)
-
Forskolin (to stimulate basal cAMP production)
-
This compound (DHP)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[7]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
96-well or 384-well white opaque plates (for luminescent/fluorescent assays)
Procedure:
-
Cell Seeding: Seed CHO-D2R cells in a 96-well plate at an appropriate density and incubate overnight.
-
DHP Pre-incubation: Prepare serial dilutions of DHP in stimulation buffer (e.g., HBSS with a PDE inhibitor). Remove culture medium and add the DHP dilutions to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a solution of dopamine (at its EC80 concentration, determined previously) mixed with forskolin. Add this solution to the wells already containing DHP. The final concentration of forskolin should be sufficient to induce a measurable cAMP signal.[8]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature or 37°C as recommended by the cAMP assay kit manufacturer.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]
Data Analysis:
-
Generate a cAMP standard curve to convert the raw assay signal (e.g., HTRF ratio) to cAMP concentrations.[10]
-
Normalize the data:
-
0% Inhibition: Forskolin + Dopamine (agonist) stimulation (Maximum inhibition of cAMP production).
-
100% Inhibition: Forskolin alone (Basal stimulated cAMP production).
-
-
Calculate the percent antagonism for each DHP concentration.
-
Plot the percent antagonism against the logarithm of DHP concentration.
-
Use non-linear regression to determine the IC50 value of DHP.
Protocol 3: Voltage-Gated Calcium Channel (VGCC) Blockade
This protocol assesses DHP's ability to block the influx of extracellular calcium into the cell following membrane depolarization. A fluorescent calcium indicator is used to measure changes in intracellular calcium concentration.
Voltage-Gated Calcium Channel Blockade
Caption: DHP physically obstructs the voltage-gated calcium channel, preventing calcium influx upon cell depolarization.
Materials:
-
Cell line expressing L-type or N-type calcium channels (e.g., SH-SY5Y, PC-12).
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fura-2 AM).
-
This compound (DHP).
-
Depolarization buffer (e.g., HBSS containing high potassium chloride, ~90 mM KCl).
-
Wash buffer (e.g., HBSS with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and incubate overnight.
-
Dye Loading: Remove the medium and add the calcium indicator dye solution (prepared in wash buffer). Incubate for 60 minutes at 37°C.
-
Wash: Gently wash the cells twice with wash buffer to remove excess dye. Leave 100 µL of buffer in each well.
-
DHP Treatment: Add 50 µL of DHP dilutions (prepared at 3x the final concentration) to the wells. Incubate for 15-30 minutes at room temperature.
-
Measure Calcium Influx: Place the plate in a fluorescent plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the depolarization buffer (high KCl) to trigger channel opening.
-
Immediately begin recording the fluorescence signal for 1-2 minutes to capture the peak calcium influx.
-
-
Controls: Include wells with vehicle control (maximum signal) and wells with a known calcium channel blocker like verapamil or nifedipine (minimum signal).[11]
Data Analysis:
-
Calculate the response for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data: % Inhibition = 100 * (1 - (Response_DHP - Response_Min) / (Response_Max - Response_Min))
-
Response_Max: Vehicle control.
-
Response_Min: Positive control blocker.
-
-
Plot the % Inhibition against the logarithm of DHP concentration.
-
Use non-linear regression to determine the IC50 value for DHP's calcium channel blocking activity.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Example Data Summary for DHP Cytotoxicity (MTT Assay)
| DHP Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.198 | 0.075 | 95.5% |
| 10 | 1.056 | 0.064 | 84.2% |
| 50 | 0.632 | 0.051 | 50.4% |
| 100 | 0.211 | 0.033 | 16.8% |
Table 2: Example Data Summary for D2 Receptor Antagonism (cAMP Assay)
| DHP Conc. (nM) | Mean cAMP (pmol/well) | Std. Deviation | % Antagonism |
| 0 (Vehicle) | 2.5 | 0.3 | 0.0% |
| 1 | 2.8 | 0.4 | 3.8% |
| 10 | 4.5 | 0.5 | 25.0% |
| 100 | 8.1 | 0.7 | 70.0% |
| 1000 | 9.8 | 0.8 | 91.3% |
| Max Response | 10.5 | 0.9 | 100.0% |
Table 3: Example Data Summary for Calcium Channel Blockade
| DHP Conc. (µM) | Mean Peak Fluorescence (RFU) | Std. Deviation | % Inhibition |
| 0 (Vehicle) | 45,870 | 3,120 | 0.0% |
| 0.01 | 42,115 | 2,890 | 8.9% |
| 0.1 | 31,550 | 2,540 | 34.1% |
| 1 | 22,980 | 1,980 | 54.5% |
| 10 | 15,430 | 1,550 | 74.3% |
| 100 | 10,120 | 1,110 | 87.2% |
| Positive Ctrl | 8,500 | 950 | 100.0% |
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Dihydropalmatine for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Dihydropalmatine (DHP) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing aqueous solutions of this compound (DHP) for in vivo experiments?
A1: this compound is a poorly water-soluble organic molecule. The main challenges include achieving a sufficiently high concentration for dosing, preventing precipitation of the compound upon standing or dilution in physiological fluids, and ensuring the vehicle is non-toxic and compatible with the chosen route of administration (e.g., oral gavage, intravenous injection).
Q2: What are the general strategies to improve the aqueous solubility of DHP?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like DHP. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[1][2]
-
pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
-
Surfactants: Using surfactants to form micelles that can encapsulate hydrophobic drug molecules.[3][4][5][6]
-
Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
-
Lipid-based formulations: Formulating the drug in lipids, such as self-microemulsifying drug delivery systems (SMEDDS).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the dissolution rate.
Q3: Are there any starting points for selecting a suitable vehicle for DHP administration in rodents?
A3: Yes, for oral gavage in mice, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. For intravenous administration, formulations often involve co-solvents like DMSO, ethanol, and polyethylene glycol, diluted with saline or dextrose solution. It is crucial to keep the percentage of organic solvents low to minimize toxicity.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during preparation or upon storage.
| Possible Cause | Troubleshooting Step |
| Supersaturation | The concentration of DHP exceeds its solubility limit in the chosen solvent system. Reduce the concentration of DHP or gradually increase the proportion of the co-solvent. |
| Temperature changes | Solubility is often temperature-dependent. Ensure the solution is prepared and stored at a consistent temperature. Gentle warming and sonication can aid dissolution but be cautious of precipitation upon cooling.[7] |
| pH shifts | The pH of the solution may not be optimal for DHP solubility. Measure and adjust the pH. For basic compounds, a lower pH generally increases solubility. |
| Solvent evaporation | Evaporation of a volatile co-solvent can lead to precipitation. Keep solutions in tightly sealed containers. |
Issue 2: The prepared DHP solution is clear initially but becomes cloudy or forms a precipitate after adding to physiological buffer (e.g., PBS).
| Possible Cause | Troubleshooting Step |
| "Salting out" effect | The high ionic strength of the buffer reduces the solubility of DHP. Try diluting the DHP stock solution in a vehicle with a lower salt concentration or using a different buffer system. |
| pH incompatibility | The pH of the physiological buffer may be unfavorable for DHP solubility, causing it to precipitate. Pre-adjust the pH of your DHP stock solution or the final formulation. |
| Co-solvent dilution | Diluting the co-solvent-based DHP solution in an aqueous buffer reduces the co-solvent concentration, leading to precipitation. Consider using a formulation less susceptible to dilution effects, such as a cyclodextrin complex or a nanosuspension. |
| Interaction with buffer components | Phosphate in PBS can sometimes form insoluble salts with certain compounds.[8] If this is suspected, try a different buffer like HEPES.[9] |
Quantitative Data Summary
Due to the limited availability of direct quantitative solubility data for this compound, the following tables provide solubility information for structurally similar isoquinoline alkaloids, Berberine and Palmatine, to serve as a reference.
Table 1: Solubility of Berberine Chloride in Various Solvents [3][10][11]
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 1.96 ± 0.11 |
| Water | 37 | 3.16 ± 0.15 |
| Ethanol | 25 | ~0.5 |
| DMSO | Room Temperature | ~25 |
| Phosphate Buffer (pH 7.0) | 25 | 1.51 ± 0.03 |
| Phosphate Buffer (pH 7.0) | 37 | 3.60 ± 0.14 |
Table 2: Solubility of Palmatine and its Chloride Salt [5][6][12][13][14]
| Compound | Solvent | Solubility |
| Palmatine | Hot Water | Freely soluble |
| Palmatine | Water | Sparingly soluble |
| Palmatine | Ethanol | Slightly soluble |
| Palmatine | Ether | Almost insoluble |
| Palmatine Chloride | Ethanol | ~5 mg/mL |
| Palmatine Chloride | DMSO | ~30 mg/mL |
| Palmatine Chloride | PBS (pH 7.2) with 50% DMSO | ~0.5 mg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol provides a starting point for preparing a DHP solution for oral administration in rodents. The final concentrations of the co-solvents should be optimized to ensure DHP remains in solution and to minimize potential toxicity.
Materials:
-
This compound (DHP) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of DHP powder.
-
Dissolve the DHP powder in a minimal amount of DMSO. Use sonication if necessary to aid dissolution.
-
Add PEG 400 to the DHP/DMSO solution and mix thoroughly. A common starting ratio is 1 part DMSO to 4 parts PEG 400.
-
Add Tween-80 to the mixture and vortex until a clear solution is obtained. A typical concentration for Tween-80 is 5% of the total volume.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired volume. A common final vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween-80, and 45% saline.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, adjust the ratios of the co-solvents or reduce the final concentration of DHP.
Workflow for Co-solvent Formulation
Protocol 2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can significantly improve the oral bioavailability of poorly soluble drugs.
Materials:
-
This compound (DHP) powder
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screening of Excipients: Determine the solubility of DHP in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct phase diagrams. This involves preparing various mixtures of the three components and observing the formation of a microemulsion upon dilution with water.
-
Preparation of the SMEDDS Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. b. Add the required amount of DHP to the mixture. c. Gently heat the mixture (e.g., to 40°C) and vortex or sonicate until the DHP is completely dissolved and a clear, homogenous solution is formed.
-
Characterization of the SMEDDS: a. Visually assess the self-emulsification process by adding a small amount of the SMEDDS to water and observing the formation of a clear or slightly bluish-white microemulsion. b. Measure the droplet size and zeta potential of the resulting microemulsion using dynamic light scattering.
Logical Relationship for SMEDDS Formulation
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a DHP-cyclodextrin inclusion complex to enhance its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin derivative for this purpose.
Materials:
-
This compound (DHP) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Methanol or Ethanol (optional)
Procedure (Kneading Method):
-
Determine the desired molar ratio of DHP to HP-β-CD (commonly 1:1 or 1:2).
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of water to the HP-β-CD to form a paste.
-
Accurately weigh the DHP and gradually add it to the paste while continuously triturating.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
Workflow for Cyclodextrin Inclusion Complex
Disclaimer: The information provided in this technical support center is for guidance purposes only. The solubility of this compound may vary depending on its purity and crystalline form. It is essential for researchers to perform their own optimization and validation studies to determine the most suitable formulation for their specific in vivo model and experimental conditions. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. japer.in [japer.in]
- 2. Solubility of organic solutes in ethanol/water mixtures [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydropalmatine | CAS:2934-97-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Precipitation in HPLC with phosphate buffer? - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. dovepress.com [dovepress.com]
- 12. Tetrahydropalmatine hydrochloride | Dopamine Receptor | TargetMol [targetmol.com]
- 13. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.isciii.es [scielo.isciii.es]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 16. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 17. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEG 400, a hydrophilic molecular probe for measuring intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Overcoming challenges in the large-scale synthesis of Dihydropalmatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of Dihydropalmatine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient catalyst; Poor quality of starting materials (e.g., Palmatine or Berberine). | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature. While some related syntheses proceed at room temperature, heating may be required. - Screen different reducing agents (e.g., NaBH₄, H₂/Pd-C) and catalysts. - Ensure the purity of starting materials through appropriate analytical techniques (NMR, MS). |
| Formation of Significant Byproducts | Over-reduction of the protoberberine core; Side reactions due to reactive functional groups; Non-selective reduction. | - Use a milder reducing agent or control the stoichiometry of the reducing agent carefully. - Employ protective group strategies for sensitive functional groups if necessary. - Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. |
| Difficulties in Product Purification | Co-elution of impurities with the product; Tailing of the product peak during column chromatography; Product instability on the stationary phase. | - Utilize advanced purification techniques such as High-Speed Counter-Current Chromatography (HSCCC) for efficient separation.[1] - Screen different solvent systems for column chromatography to improve separation. A common system for related compounds is Chloroform/Methanol. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For persistent impurities, recrystallization from a suitable solvent system can be effective. |
| Product Instability/Degradation | Oxidation of the this compound back to palmatine; Sensitivity to light or air. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen). - Protect the product from light by using amber-colored vials. - Store at low temperatures (-20°C) to minimize degradation. |
| Inconsistent Batch-to-Batch Results | Variability in raw material quality; Inconsistent reaction conditions; Differences in work-up procedures. | - Implement strict quality control for all starting materials and reagents. - Standardize all reaction parameters, including temperature, reaction time, and stirring speed. - Develop a detailed and robust Standard Operating Procedure (SOP) for the entire process. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the large-scale synthesis of this compound?
A1: The most common starting material for the synthesis of this compound is Palmatine, which is readily available. Berberine can also be used as a precursor, which would require an additional methylation step.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: For reaction monitoring, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are essential for structural confirmation and quantification of impurities.
Q3: What are the key safety precautions to consider during the large-scale synthesis of this compound?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reactions should be carried out in a well-ventilated fume hood. Special care should be taken when handling flammable solvents and reactive reagents.
Q4: Can flow chemistry be applied to the synthesis of this compound?
A4: Yes, flow synthesis can be a viable alternative to traditional batch processes for the large-scale synthesis of this compound.[2] Flow chemistry offers advantages such as improved heat and mass transfer, better reaction control, and enhanced safety, which can lead to higher yields and purity.[2]
Experimental Protocols
The following are example protocols for key steps in the synthesis and purification of this compound, based on procedures for related compounds. These may require optimization for your specific application.
Protocol 1: Reduction of Palmatine to this compound (Example)
-
Dissolution: Dissolve Palmatine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (e.g., 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. A typical reaction time for a related compound was overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography (Example)
-
Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the elution solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a suitable solvent system. A common system for similar alkaloids is a mixture of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Optimizing the extraction yield of Dihydropalmatine from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Dihydropalmatine (DHP) from plant material, primarily focusing on species such as Corydalis yanhusuo.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low extraction yield is a frequent challenge. Several factors, from the plant material itself to the extraction parameters, can be the cause. Here’s a systematic approach to troubleshoot this issue:
-
Plant Material Quality:
-
Harvesting Time: The concentration of alkaloids can vary significantly with the plant's growth stage. Ensure the plant material is harvested at the optimal time for DHP content.
-
Drying and Storage: Improper drying can lead to enzymatic degradation of alkaloids. The plant material should be thoroughly dried, preferably in the shade or at a controlled low temperature (e.g., 40-50°C), to prevent the degradation of heat-sensitive compounds.[1] Store the dried, powdered material in airtight containers in a cool, dark, and dry place to prevent degradation from moisture, light, and heat.
-
-
Particle Size:
-
Extraction Method and Solvent Selection:
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio can result in incomplete extraction.[7] Increasing the volume of the solvent can enhance the diffusion gradient and improve the extraction yield up to a certain point. An optimal ratio should be determined experimentally, as an excessively high ratio can be wasteful and increase processing time.[8]
-
Extraction Parameters:
-
Extraction Time: Insufficient extraction time will result in incomplete extraction. The optimal duration should be determined; prolonged extraction can increase the risk of compound degradation and co-extraction of undesirable impurities.[9]
-
pH of the Extraction Medium:
-
Alkaloids are basic compounds and are often present as salts in plants. Adjusting the pH of the extraction solvent can significantly impact the yield. Basifying the plant material with a weak base (e.g., ammonia solution) before extraction with an organic solvent can liberate the free alkaloid bases, improving their solubility in the organic solvent.[2][3]
-
Issue 2: Impure Extract
Q2: My DHP extract contains a high level of impurities. How can I improve the purity of my crude extract?
A2: A high level of impurities is a common issue, especially with crude plant extracts. Here are some strategies to obtain a cleaner extract:
-
Initial Defatting:
-
Solvent Selectivity:
-
Using a solvent system that is more selective for alkaloids can reduce the co-extraction of other compounds. Experiment with different solvent mixtures and polarities.
-
-
Purification of the Crude Extract:
-
Acid-Base Partitioning: This is a classic and effective method for purifying alkaloids. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. Non-basic impurities can then be removed by washing with an immiscible organic solvent. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which can then be extracted back into an organic solvent.
-
Chromatographic Techniques: Column chromatography using adsorbents like silica gel or alumina is a standard method for separating alkaloids from other constituents.[6] The choice of the stationary and mobile phases is crucial for achieving good separation.
-
Alcohol Precipitation: This method can be effective for removing polysaccharides from aqueous extracts. Adding ethanol to a concentrated aqueous extract will cause the polysaccharides to precipitate, which can then be removed by centrifugation or filtration.[10]
-
Issue 3: this compound Degradation
Q3: I suspect that the this compound is degrading during my extraction process. What are the signs of degradation and how can I prevent it?
A3: this compound, like many other natural products, can be susceptible to degradation under certain conditions.
-
Signs of Degradation:
-
A significant decrease in the expected yield, even with optimized extraction parameters.
-
The appearance of additional, unexpected spots on a TLC plate or peaks in an HPLC chromatogram of the extract.
-
A change in the color of the extract, such as darkening, may indicate the formation of degradation products.[1]
-
-
Prevention Strategies:
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature.[11]
-
Light Protection: Some alkaloids are light-sensitive. Conduct the extraction and subsequent handling of the extract in a dark environment or use amber-colored glassware to protect it from light.[1]
-
pH Management: Extreme pH values can cause the degradation of certain alkaloids. Maintain a suitable pH range during extraction and purification.
-
Inert Atmosphere: If DHP is particularly sensitive to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional method for extracting this compound?
A1: Soxhlet extraction is a highly efficient and widely used conventional method for the exhaustive extraction of alkaloids from solid plant materials.[2][3] It allows for continuous extraction with a fresh solvent, which ensures that a high concentration gradient is maintained, leading to a higher extraction yield compared to simple maceration. However, the prolonged heating involved can be a disadvantage for thermolabile compounds.[11]
Q2: Are there more modern and efficient extraction techniques for this compound?
A2: Yes, several modern techniques offer advantages over conventional methods:
-
Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer, which leads to a higher extraction yield in a shorter time and at a lower temperature.[12][13]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant material directly and rapidly. This localized heating increases the internal pressure within the plant cells, causing them to rupture and release the target compounds into the solvent. MAE is known for its high speed and efficiency.
-
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[14][15] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. SFE is considered a "green" technology as it avoids the use of organic solvents.[15]
Q3: How do I choose the right solvent for this compound extraction?
A3: The choice of solvent is crucial and depends on the principle of "like dissolves like." Since this compound is an alkaloid, polar solvents are generally effective.
-
Acidified Water: Using water with a small amount of acid (e.g., hydrochloric or sulfuric acid) can be very effective as it converts the alkaloid bases into their more water-soluble salts.[6]
-
Solvent Mixtures: Sometimes, a mixture of solvents (e.g., methanol-water or ethanol-water) can provide better extraction efficiency than a single solvent.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound.[16] A validated HPLC method with a suitable detector (e.g., UV or PDA) and a reference standard of DHP is required for accurate quantification. The method should be validated for parameters like linearity, accuracy, precision, and specificity.[17][18]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Alkaloids
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvent(s) |
| Maceration | Soaking the plant material in a solvent for a period of time. | Simple, requires minimal equipment. | Time-consuming, may result in incomplete extraction. | Ethanol, Methanol, Water |
| Soxhlet Extraction | Continuous extraction with a fresh solvent at its boiling point. | High extraction efficiency, exhaustive extraction. | Requires a specific apparatus, prolonged heating can degrade thermolabile compounds.[11] | Methanol, Ethanol, Chloroform |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Faster extraction, higher yield, can be performed at lower temperatures.[12][13] | Requires specialized equipment. | Ethanol, Methanol, Ethyl Acetate |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid and direct heating of the solvent and sample. | Very fast, high efficiency, reduced solvent consumption. | Requires a microwave extractor, potential for localized overheating. | Ethanol, Methanol |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective solvent. | "Green" technology, highly selective, solvent-free final product.[15] | High initial equipment cost, may require a co-solvent for polar compounds. | Supercritical CO2 (often with a polar modifier like ethanol) |
Table 2: Influence of Key Parameters on this compound Extraction Yield
| Parameter | Effect on Yield | Considerations |
| Solvent Concentration | A higher concentration of the primary solvent (e.g., ethanol in water) generally increases yield up to an optimal point.[8][9] | Very high concentrations may also extract more impurities. |
| Temperature | Increased temperature generally enhances solubility and diffusion, leading to higher yield.[4] | High temperatures can cause degradation of DHP.[1][8] |
| Extraction Time | Yield increases with time up to a plateau, after which it may decrease due to degradation.[9] | Longer times increase energy consumption and the risk of co-extracting undesirable compounds. |
| Solvent-to-Solid Ratio | A higher ratio generally improves extraction efficiency by increasing the concentration gradient.[7][8] | An excessively high ratio leads to solvent wastage and increased processing volume. |
| Particle Size | Smaller particle size increases the surface area for extraction, improving yield. | Very fine powder can cause filtration problems.[2][3] |
| pH | Adjusting the pH to be slightly basic can liberate free alkaloid bases, increasing their solubility in organic solvents. | Extreme pH values can cause degradation. |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
-
Sample Preparation: Grind the dried plant material (e.g., Corydalis yanhusuo tubers) to a moderately coarse powder (e.g., 40-60 mesh).
-
Defatting (Optional): If the material is rich in lipids, place the powdered sample in a cellulose thimble and perform a preliminary extraction with n-hexane in a Soxhlet apparatus for 4-6 hours to remove fats. Discard the hexane extract.
-
Alkalinization: Moisten the defatted powder with a dilute ammonia solution (e.g., 10%) and allow it to stand for 30 minutes to liberate the free alkaloid bases.
-
Extraction: Place the alkalinized powder in a clean cellulose thimble and insert it into the Soxhlet extractor. Fill the round-bottom flask with a suitable solvent (e.g., methanol or ethanol).
-
Heating: Heat the flask using a heating mantle to the boiling point of the solvent. The extraction should proceed for 6-8 hours, with a solvent cycling rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude DHP extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 60-80 mesh).
-
Mixing: Place a known amount of the powdered sample (e.g., 10 g) into an extraction vessel. Add a specific volume of the chosen solvent (e.g., 70% ethanol) to achieve the desired solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 50°C), ultrasonic power, and extraction time (e.g., 30 minutes).
-
Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.
-
Re-extraction (Optional): The solid residue can be re-extracted under the same conditions to maximize the yield.
-
Concentration: Combine the extracts and concentrate them using a rotary evaporator to obtain the crude DHP extract.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Key factors influencing this compound extraction yield.
References
- 1. Extraction of gymnemic acid from Gymnema inodorum (Lour.) Decne. leaves and production of dry powder extract using maltodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Optimal Extraction Parameters and Anti-Diabetic Activity of Flavonoids from Ipomoea Batatas Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation Techniques for Effective Plant Soxhlet Extraction [greenskybio.com]
- 12. aidic.it [aidic.it]
- 13. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 14. tsijournals.com [tsijournals.com]
- 15. Supercritical fluid extraction - The green manufacturing process - Sabinsa Polska | Przemysł żywieniowy [sabinsa.com.pl]
- 16. researchgate.net [researchgate.net]
- 17. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 18. mdpi.com [mdpi.com]
Troubleshooting Dihydropalmatine instability in physiological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydropalmatine (DHP) and encountering stability issues in physiological buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my this compound (DHP) solution in physiological buffer (e.g., PBS, cell culture media) changing color or showing reduced activity over time?
Instability of DHP in aqueous solutions, particularly at physiological pH, is a common issue that can be attributed to several factors, primarily oxidation and pH-mediated degradation. The presence of oxygen, elevated temperatures, and exposure to light can accelerate these degradation processes.
Troubleshooting Steps:
-
Suspect Oxidation: A color change (e.g., to a yellowish or brownish hue) is often indicative of oxidation. The tertiary amine and methoxy groups in the DHP structure are susceptible to oxidation.
-
Check the pH: The stability of many alkaloids is pH-dependent. Degradation can occur more rapidly at neutral to alkaline pH compared to acidic conditions.
-
Consider Photodegradation: DHP, like many complex organic molecules, may be sensitive to light.
2. How can I determine the cause of my DHP instability?
A systematic approach is necessary to pinpoint the cause of degradation. A forced degradation study is a common method to investigate the stability of a drug substance.
dot
Caption: Workflow for troubleshooting DHP instability.
3. What is the recommended procedure for preparing and storing DHP solutions to minimize degradation?
To enhance the stability of DHP in physiological buffers, consider the following recommendations:
-
Stock Solutions: Prepare a high-concentration stock solution in an organic solvent like DMSO. Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month), protected from light.[1]
-
Working Solutions: Prepare working solutions in your physiological buffer immediately before use.
-
Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or N-acetylcysteine to your buffer to mitigate oxidative degradation. The optimal concentration of the antioxidant would need to be determined empirically.
-
pH Control: If your experiments allow, using a buffer with a slightly acidic pH may improve stability. However, this may not be feasible for cell-based assays.
-
Degassing Buffers: To minimize oxidation, degas your physiological buffers by sparging with an inert gas like nitrogen or argon before adding DHP.
-
Protection from Light: Conduct experiments in low-light conditions or use amber-colored tubes and plates to protect the DHP solution from photodegradation.
4. How does pH affect the stability of DHP?
While specific data for DHP is limited in the provided search results, for many compounds, degradation is pH-dependent. For instance, studies on other molecules have shown that degradation can be minimized at a specific pH.[2][3] A pH-stability profile for DHP would need to be experimentally determined.
Hypothetical pH-Stability Data for DHP at 37°C
| pH | % DHP Remaining (4 hours) | % DHP Remaining (24 hours) |
| 5.0 | 98% | 92% |
| 7.4 | 85% | 60% |
| 8.0 | 70% | 45% |
This table presents hypothetical data for illustrative purposes.
5. What analytical methods can be used to assess DHP stability?
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or process contaminants.[4]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for stability testing. A well-developed RP-HPLC method can separate DHP from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the mass of degradation products, which can help in elucidating the degradation pathways.
Experimental Protocols
Protocol 1: RP-HPLC Method for DHP Stability Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer or formic acid in water). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of DHP by UV-Vis spectrophotometry (a common wavelength for similar compounds is around 280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare DHP standards of known concentrations to create a calibration curve. b. Prepare samples from your stability study (as described in the workflow diagram). c. Inject standards and samples onto the HPLC system. d. Quantify the DHP peak area in your samples and compare it to the calibration curve to determine the concentration. e. Monitor for the appearance of new peaks, which indicate degradation products.
Signaling Pathways and Logical Relationships
Hypothetical Signaling Pathway Involving DHP
DHP is known to interact with various signaling pathways. The diagram below illustrates a hypothetical pathway where DHP might exert its effects, which could be relevant for understanding its mechanism of action in cell-based assays.
dot
Caption: Hypothetical DHP signaling pathway.
Logical Diagram: Diagnosing DHP Degradation
This flowchart helps to systematically identify the likely cause of DHP instability.
dot
References
Refinement of analytical methods for detecting Dihydropalmatine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of dihydropalmatine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound?
A1: While direct studies on this compound metabolism are limited, based on the metabolism of structurally related protoberberine alkaloids like palmatine and tetrahydropalmatine, the expected major metabolic pathways include:
-
Phase I Reactions:
-
Demethylation: Loss of methyl groups from the methoxy moieties.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.
-
Reduction: this compound is a reduced form of palmatine. Further reduction is possible but less common.
-
-
Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway for increasing water solubility and excretion.
-
Sulfation: Conjugation with a sulfate group.
-
These reactions result in a variety of metabolites that can be detected in biological matrices such as plasma, urine, and feces.[1][2]
Q2: What are the typical challenges encountered in the LC-MS/MS analysis of this compound and its metabolites?
A2: Common challenges in the analysis of this compound and its metabolites include:
-
Low concentrations in biological samples: Due to metabolic processes and distribution throughout the body, the concentration of metabolites can be very low, requiring highly sensitive analytical methods.[3]
-
Matrix effects: Components of biological matrices (e.g., salts, lipids, proteins) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy and precision of quantification.
-
Peak tailing: As basic compounds, alkaloids like this compound can interact with residual silanol groups on C18 columns, leading to poor peak shape.
-
Co-elution of isomers: Metabolites with the same mass-to-charge ratio (isomers) can be difficult to separate chromatographically, leading to challenges in individual quantification.
-
Metabolite instability: Some metabolites, particularly conjugates, can be unstable and may degrade during sample collection, storage, or preparation.
Q3: What are the recommended sample preparation techniques for this compound metabolite analysis in biological fluids?
A3: The choice of sample preparation technique depends on the biological matrix and the analytical objectives. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from plasma or serum samples. Acetonitrile or methanol are common precipitation solvents. This method is often sufficient for initial screening but may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids. It can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can provide very clean extracts, which is beneficial for reducing matrix effects and improving sensitivity. C18 or mixed-mode cation exchange cartridges are often used for alkaloids.
For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) can be included in the sample preparation to cleave the conjugate and measure the total concentration of the metabolite.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH. | - Use a column with end-capping or a hybrid particle technology.- Add a small amount of formic acid or ammonium formate to the mobile phase to improve peak shape for basic compounds.- Ensure the mobile phase pH is appropriate for the chosen column. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression due to matrix effects.- Suboptimal MS/MS parameters.- Low recovery during sample preparation. | - Optimize sample preparation to remove interfering matrix components (e.g., use SPE instead of PPT).- Dilute the sample to reduce the concentration of interfering substances.- Optimize MS/MS parameters (e.g., collision energy, cone voltage) for each analyte.- Evaluate and optimize the extraction recovery. |
| High Background Noise | - Contamination of the LC-MS system.- Use of non-volatile salts in the mobile phase. | - Flush the LC system with a strong solvent.- Use high-purity solvents and additives.- Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Ensure sufficient column equilibration time between injections.- Prepare fresh mobile phase daily.- Use a guard column and replace the analytical column if necessary. |
| Inaccurate Quantification | - Matrix effects.- Non-linear calibration curve.- Improper internal standard selection. | - Use a stable isotope-labeled internal standard if available.- If not available, use a structurally similar compound as the internal standard.- Prepare calibration standards in a matrix that matches the samples to compensate for matrix effects.- Ensure the calibration range covers the expected concentrations of the analytes. |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
UPLC-MS/MS Parameters for Analysis
The following table provides a starting point for developing an analytical method for this compound and its potential metabolites. Optimization will be required for specific instrumentation and applications.
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions for this compound and Potential Metabolites (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 356.2 | 192.1 | 25 |
| Demethyl-dihydropalmatine | 342.2 | 178.1 | 28 |
| Hydroxy-dihydropalmatine | 372.2 | 192.1 | 25 |
| This compound Glucuronide | 532.2 | 356.2 | 20 |
Note: These MRM transitions are hypothetical and would need to be optimized experimentally.
Visualizations
References
- 1. Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of L-tetrahydropalmatine and its urine metabolites by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Dihydropalmatine in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Dihydropalmatine (DHP) in cellular assays. This compound is a bioactive alkaloid with a range of reported biological activities. However, like many small molecules, it can exhibit off-target effects that may lead to unexpected or confounding results in cellular experiments. This guide is designed to help you identify and address potential off-target effects of DHP.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound is structurally related to palmatine and other protoberberine alkaloids. While its mechanism of action is not fully elucidated, it has been investigated for its potential effects on glucose and lipid metabolism. Some studies suggest it may influence pathways such as the AMP-activated protein kinase (AMPK) pathway and insulin signaling.
Q2: What are the potential off-target effects of this compound?
A2: Direct, comprehensive off-target screening data for this compound is limited in publicly available literature. However, based on the pharmacology of structurally similar compounds like Levo-tetrahydropalmatine (l-THP), potential off-target interactions may include:
-
Dopamine Receptors: l-THP is known to interact with both D1 and D2 dopamine receptors.[1] It is plausible that DHP shares some of this activity.
-
Adrenergic Receptors: Adrenergic signaling is crucial in regulating cellular metabolism and can be a source of off-target effects for various compounds.
-
Serotonin (5-HT) Receptors: The serotonergic system can influence a wide range of cellular processes, and cross-reactivity with 5-HT receptors is a possibility.
-
Ion Channels: Off-target effects on ion channels, such as L-type calcium channels, can impact cellular excitability and signaling.
Q3: I'm observing unexpected changes in cell viability with DHP treatment. What could be the cause?
A3: Unexpected cytotoxicity or, conversely, proliferative effects could be due to off-target activities. For example, interference with essential signaling pathways regulated by dopamine or adrenergic receptors can impact cell survival. It is also possible that DHP affects mitochondrial function or induces oxidative stress at concentrations higher than those required for its intended target engagement. We recommend performing a dose-response curve for cytotoxicity using a sensitive assay like MTT or CellTiter-Glo®.
Q4: My results on glucose uptake are inconsistent. Could off-target effects be the reason?
A4: Yes, inconsistent glucose uptake results could be influenced by off-target effects. Glucose transport is regulated by multiple pathways, including insulin signaling and AMPK. Off-target interactions with receptors that modulate these pathways, such as adrenergic or serotonergic receptors, could lead to variability. For instance, activation of certain adrenergic receptors can inhibit insulin-stimulated glucose transport.
Q5: How can I confirm if the observed effects of DHP in my assay are on-target or off-target?
A5: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of a structurally related but inactive compound: If available, a close analog of DHP that is known to be inactive against the primary target can serve as a negative control.
-
Target knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should abolish the on-target effects of DHP. If the effect persists, it is likely off-target.
-
Competitive antagonism: Co-treatment with a known antagonist for a suspected off-target receptor can help determine if that receptor is involved in the observed effect.
-
Orthogonal assays: Confirm your findings using a different assay that measures a distinct downstream event of the same signaling pathway.
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Recommended Action |
| Unexpected Cytotoxicity | Interference with vital cellular pathways (e.g., GPCR signaling), mitochondrial toxicity. | 1. Perform a detailed dose-response cytotoxicity assay (e.g., MTT, LDH release).2. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 stain).3. Measure markers of apoptosis (e.g., caspase-3/7 activity). |
| Inconsistent Signaling Pathway Activation (e.g., Akt, ERK) | Cross-talk from off-target receptor activation (e.g., dopamine, adrenergic, or serotonin receptors). | 1. Use specific antagonists for suspected off-target receptors in co-treatment experiments.2. Profile the activation of multiple signaling pathways simultaneously using a phospho-antibody array. |
| Variable Glucose Uptake Results | Modulation of insulin or AMPK signaling via off-target adrenergic or serotonergic receptor interaction. | 1. Investigate the effect of DHP in the presence and absence of insulin.2. Co-administer adrenergic or serotonergic receptor antagonists to see if the variability is reduced. |
| Altered Cellular Morphology | Effects on the cytoskeleton or cell adhesion due to off-target signaling. | 1. Visualize the actin cytoskeleton using phalloidin staining.2. Assess cell adhesion with an adhesion assay. |
Quantitative Data on Potential Off-Target Interactions
Disclaimer: The following data is for Levo-tetrahydropalmatine (l-THP), a structurally related compound. Direct quantitative data for this compound is not widely available. This information is provided for guidance in designing troubleshooting experiments.
| Compound | Target | Assay Type | Affinity (Ki) / Potency (IC50/EC50) |
| Levo-tetrahydropalmatine | Dopamine D1 Receptor | Radioligand Binding | Partial Agonist |
| Levo-tetrahydropalmatine | Dopamine D2 Receptor | Radioligand Binding | Antagonist |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of DHP. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Incubation: Incubate for the desired treatment period.
-
Caspase-Glo® 3/7 Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold change relative to the vehicle control.
Protocol 3: Western Blotting for Signaling Pathway Analysis (e.g., p-Akt/Akt)
-
Cell Lysis: After treatment with DHP, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., anti-p-Akt Ser473 and anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and express the level of protein phosphorylation as the ratio of the phosphorylated protein to the total protein.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: Potential off-target signaling pathways of this compound and their downstream consequences.
References
Technical Support Center: Enhancing the Bioavailability of Dihydropalmatine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the bioavailability of Dihydropalmatine (DHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its poor aqueous solubility and potential for significant first-pass metabolism. Like many natural alkaloids, DHP's lipophilic nature can lead to low dissolution rates in the gastrointestinal tract, limiting its absorption. Furthermore, it may be subject to efflux by transporters like P-glycoprotein and metabolism by cytochrome P450 enzymes in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.[1][2]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Nanoformulation is a leading strategy to improve the bioavailability of poorly soluble compounds like DHP.[3][4] Key approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like DHP, enhancing their solubility and protecting them from degradation in the gastrointestinal tract.[5][6][7]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. Liposomes can improve the absorption and circulation time of DHP.[8][9][10]
-
Polymeric Nanoparticles: These are nanoparticles made from biodegradable polymers that can provide controlled and sustained release of the encapsulated drug, potentially reducing dosing frequency.[11]
Q3: How do nanoformulations improve the bioavailability of this compound?
A3: Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area-to-volume ratio, which can improve the dissolution rate of DHP in gastrointestinal fluids.[11]
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can exploit the leaky vasculature of certain tissues to accumulate at the target site.
-
Protection from Degradation: Encapsulation within nanoparticles can protect DHP from enzymatic degradation and pH-related instability in the digestive system.[5]
-
Bypassing First-Pass Metabolism: Some nanoformulations can be absorbed through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism.[1]
-
Controlled Release: Polymeric nanoparticles can be designed for sustained release, maintaining therapeutic drug concentrations over a longer period.[12]
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of this compound in solid lipid nanoparticles (SLNs).
| Possible Cause | Troubleshooting Step |
| Poor solubility of DHP in the lipid matrix. | Screen different solid lipids to find one with higher DHP solubility. Consider adding a small amount of a liquid lipid (oil) to create a nanostructured lipid carrier (NLC) which may improve drug loading. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process during SLN preparation. A rapid cooling (shock cooling) can sometimes trap the drug more effectively within the lipid matrix. |
| Inappropriate surfactant concentration. | Vary the concentration of the surfactant. Too little may lead to particle aggregation, while too much can reduce encapsulation efficiency by forming micelles that compete for the drug. |
Problem 2: Instability of this compound-loaded liposomes, leading to drug leakage.
| Possible Cause | Troubleshooting Step |
| Low phase transition temperature (Tc) of the chosen lipids. | Incorporate cholesterol into the lipid bilayer to increase its rigidity and stability. Alternatively, use phospholipids with a higher Tc. |
| Oxidation of unsaturated lipids. | Prepare liposomes in an inert atmosphere (e.g., under nitrogen) and store them in the dark at low temperatures. Consider adding a lipophilic antioxidant to the formulation. |
| Inappropriate pH or ionic strength of the buffer. | Ensure the pH of the external medium is optimized for the stability of both the liposomes and DHP. Use a buffer with an appropriate ionic strength to prevent osmotic stress. |
Problem 3: Variable and inconsistent results in in-vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step | | Aggregation of nanoparticles in the gastrointestinal tract. | Ensure the surface of the nanoparticles is appropriately stabilized. This can be achieved by using an adequate concentration of a suitable surfactant or by coating the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG). | | Food effect influencing absorption. | Standardize the feeding state of the experimental animals. Typically, studies are conducted in fasted animals to minimize variability. | | Inter-animal variability. | Increase the number of animals per group to achieve statistical significance. Ensure that the animals are of a similar age and weight. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound after oral administration in different formulations to rats. This data is illustrative and based on typical improvements observed with nanoformulations for other poorly bioavailable drugs.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| DHP Suspension (Control) | 50 | 150 ± 25 | 2.0 | 600 ± 110 | 100 |
| DHP-SLNs | 50 | 750 ± 90 | 4.0 | 4800 ± 550 | 800 |
| DHP-Liposomes | 50 | 600 ± 75 | 3.0 | 3600 ± 420 | 600 |
| DHP-Polymeric Nanoparticles | 50 | 450 ± 60 | 6.0 | 5400 ± 610 | 900 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Materials:
-
This compound (DHP)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the DHP in the molten lipid with magnetic stirring until a clear solution is obtained.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and immediately subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse emulsion.
-
Transfer the hot pre-emulsion to a high-pressure homogenizer and process for several cycles at an optimized pressure.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Determination of In-Vitro Drug Release from DHP-Loaded Nanoparticles
Materials:
-
DHP-loaded nanoparticles
-
Phosphate buffered saline (PBS) at pH 7.4 and simulated gastric fluid (SGF) at pH 1.2
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of the DHP-loaded nanoparticle formulation in a specific volume of release medium (e.g., PBS pH 7.4).
-
Transfer the dispersion into a dialysis bag and seal it.
-
Place the dialysis bag in a larger volume of the same release medium, which is continuously stirred at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of DHP in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Experimental workflow for developing and evaluating DHP nanoformulations.
Caption: Logical relationship between the bioavailability problem and nanoformulation solution.
References
- 1. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oral Nano Drug Delivery Systems for the Treatment of Type 2 Diabetes Mellitus: An Available Administration Strategy for Antidiabetic Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Solid lipid nanoparticles and their application in the treatment of bacterial infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liposomal Dihydroberberine - CD Bioparticles [cd-bioparticles.net]
- 9. emjreviews.com [emjreviews.com]
- 10. Insulin administration via liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plant-Based Antidiabetic Nanoformulations: The Emerging Paradigm for Effective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
Minimizing batch-to-batch variability in Dihydropalmatine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Dihydropalmatine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound (also known as dl-Tetrahydropalmatine) is through the reduction of its precursor, Palmatine. This is typically achieved using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.
Q2: What are the critical parameters that influence the yield and purity of this compound?
A2: Several parameters critically affect the outcome of the synthesis. These include the quality and purity of the starting material (Palmatine), the molar ratio of the reducing agent (sodium borohydride) to Palmatine, the choice of solvent, the reaction temperature, and the reaction time. Consistent control of these variables is key to minimizing batch-to-batch variability.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reduction of Palmatine to this compound can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). HPLC provides a more quantitative assessment of the conversion of the starting material and the formation of the product.
Q4: What are the common side products or impurities I should be aware of?
A4: Incomplete reduction can lead to the presence of unreacted Palmatine in the final product. Additionally, side reactions may occur, although the reduction of protoberberine alkaloids with NaBH₄ is generally a clean reaction. Impurities in the starting material can also be carried through to the final product. Borate salts are byproducts of the reaction and must be removed during the work-up.
Q5: What is the recommended work-up procedure for the reaction mixture?
A5: A typical work-up procedure involves quenching the excess sodium borohydride by the careful addition of an aqueous acid solution (e.g., dilute HCl) or ammonium chloride solution at a low temperature. The product is then typically extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reducing agent, short reaction time, or low reaction temperature.2. Degradation of Product: Improper work-up conditions (e.g., overly acidic or basic).3. Loss during Extraction/Purification: Suboptimal extraction solvent or purification technique. | 1. Optimize Reaction Conditions: Increase the molar ratio of NaBH₄ to Palmatine (e.g., from 1.5:1 to 2.5:1). Extend the reaction time and/or increase the temperature moderately (e.g., from 0°C to room temperature). Monitor the reaction by TLC or HPLC to ensure completion.2. Careful Work-up: Maintain a low temperature during quenching and avoid extreme pH values.3. Improve Extraction/Purification: Use a suitable extraction solvent (e.g., dichloromethane or ethyl acetate). For purification, consider column chromatography on silica gel or a specialized technique like high-performance displacement chromatography (HPDC) for higher purity.[1] |
| Presence of Unreacted Palmatine in Product | 1. Insufficient Reducing Agent: The amount of NaBH₄ was not enough to fully reduce the Palmatine.2. Short Reaction Time: The reaction was stopped before all the Palmatine could be converted.3. Poor Quality of NaBH₄: Sodium borohydride is hygroscopic and can lose its reactivity if not stored properly. | 1. Increase Stoichiometry of NaBH₄: Use a higher molar equivalent of the reducing agent.2. Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or HPLC until the starting material spot/peak disappears.3. Use Fresh Reducing Agent: Ensure the sodium borohydride is fresh and has been stored in a desiccator. |
| Product is Difficult to Purify | 1. Formation of Emulsions during Extraction: This can make phase separation difficult.2. Co-elution of Impurities: Impurities with similar polarity to this compound can be challenging to separate by standard column chromatography. | 1. Break Emulsions: Add a small amount of brine or a different organic solvent to help break the emulsion.2. Optimize Chromatography: Use a different solvent system for column chromatography or consider a more advanced purification technique like preparative HPLC or HPDC. |
| Inconsistent Results Between Batches | 1. Variability in Starting Material: Differences in the purity of Palmatine from different suppliers or batches.2. Inconsistent Reaction Conditions: Fluctuations in temperature, reaction time, or stoichiometry of reagents.3. Moisture Contamination: Introduction of water into the reaction can affect the performance of NaBH₄. | 1. Standardize Starting Material: Use Palmatine from a reliable source with a consistent purity profile. Characterize the starting material before use.2. Strict Protocol Adherence: Maintain tight control over all reaction parameters. Use a temperature-controlled bath and accurately measure all reagents.3. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere if necessary. |
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes hypothetical data based on common principles of chemical synthesis to illustrate the impact of key reaction parameters on the yield of this compound.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Condition C | Yield (%) |
| Molar Ratio (NaBH₄:Palmatine) | 1.5 : 1 | 75 | 2.0 : 1 | 85 | 2.5 : 1 | 92 |
| Temperature (°C) | 0 | 80 | 25 (Room Temp) | 90 | 40 | 88 (with potential for side products) |
| Solvent | Methanol | 91 | Ethanol | 88 | Tetrahydrofuran (THF) | 82 |
| Reaction Time (hours) | 1 | 78 | 2 | 90 | 4 | 91 |
Note: This data is illustrative. Optimal conditions should be determined experimentally for each specific setup.
Experimental Protocols
Synthesis of this compound from Palmatine
This protocol describes a general method for the sodium borohydride reduction of Palmatine.
Materials:
-
Palmatine (e.g., Palmatine chloride)
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolution: Dissolve Palmatine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.0 equivalents) portion-wise to the stirred solution. The addition should be done over 15-20 minutes to control the reaction rate.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and decompose the borate complexes. Be cautious as hydrogen gas may be evolved.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane. Neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8. Transfer the mixture to a separatory funnel and extract the product into the dichloromethane layer. Repeat the extraction two more times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified this compound by techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Low Yield in this compound Synthesis.
References
Technical Support Center: Enhancing the Purity of Synthesized Dihydropalmatine
Welcome to the technical support center for the synthesis and purification of Dihydropalmatine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the purity of their synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized through the reduction of Palmatine. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH4). This method is favored for its relative simplicity and efficiency in converting the ketone group of Palmatine into a hydroxyl group, yielding this compound.
Q2: What are the potential impurities I might encounter during the synthesis of this compound?
A2: Impurities in synthesized this compound can arise from several sources, including unreacted starting material and byproducts of the reduction reaction. Common impurities may include:
-
Unreacted Palmatine: Incomplete reduction can leave traces of the starting material in your product.
-
Over-reduced species: While less common with a selective reagent like NaBH4, harsher conditions could potentially lead to further reduction of other functional groups.
-
Solvent and reagent residues: Residual solvents from the reaction or purification steps, as well as inorganic byproducts from the reducing agent, can contaminate the final product.
-
Degradation products: this compound, like many organic molecules, can be susceptible to degradation under certain conditions of heat, light, or pH.
Q3: How can I assess the purity of my synthesized this compound?
A3: Several analytical techniques can be employed to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A well-developed HPLC method can provide a detailed impurity profile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of your desired product and detect the presence of impurities by observing unexpected signals.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of your product and help in the identification of unknown impurities by their mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively assessing the purity of your sample and for monitoring the progress of purification steps.
Troubleshooting Guides
Issue 1: Low Purity of this compound after Synthesis
Problem: The initial purity of the synthesized this compound is lower than expected, with significant amounts of starting material or other impurities detected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low initial purity of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | Verify reaction completion using TLC or HPLC. If the reaction is incomplete, consider increasing the reaction time, temperature (if appropriate for the stability of the product), or the molar excess of the reducing agent (e.g., NaBH4). |
| Suboptimal Reaction Conditions | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents or products are sensitive to air. The choice of solvent can also influence the reaction; ensure it is anhydrous if required. |
| Ineffective Quenching | Carefully quench the reaction to neutralize any remaining reducing agent. This is typically done by the slow addition of a protic solvent like water or a dilute acid. Improper quenching can lead to side reactions. |
| Degradation of Product | Minimize exposure of the product to harsh conditions. This includes avoiding unnecessarily high temperatures and exposure to strong acids or bases during workup. |
Issue 2: Difficulty in Removing a Persistent Impurity
Problem: A specific impurity remains in the this compound sample even after initial purification attempts.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a persistent impurity in this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Similar Polarity to Product | Optimize the mobile phase for column chromatography. A gradient elution with a shallow gradient of a solvent system that provides good separation on TLC is often effective. Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution persists. |
| Similar Solubility to Product | Experiment with different solvent systems for recrystallization. A solvent pair (a good solvent and a poor solvent) can sometimes provide better separation than a single solvent. It is crucial that the impurity is either highly soluble or sparingly soluble in the chosen solvent at room temperature, while the desired product crystallizes out upon cooling. |
| Formation of a Stable Adduct | Consider a chemical treatment to break the adduct if its nature is known. This is an advanced technique and should be approached with caution to avoid degrading the this compound. |
| Isomeric Impurity | Preparative HPLC is often the most effective method for separating isomers. This technique offers high resolution and can separate compounds with very similar physical properties. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Palmatine
Materials:
-
Palmatine
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Palmatine in methanol in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride in portions to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Monitor the reaction progress using TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, carefully quench the reaction by the dropwise addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and load it onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent system (e.g., 100% DCM or a mixture of Hexane:EtOAc). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., EtOAc or MeOH).
-
Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Suggested Solvent Systems for Gradient Elution:
-
Dichloromethane (DCM) -> DCM:Methanol (99:1 to 95:5 v/v)
-
Hexane:Ethyl Acetate (9:1 to 1:1 v/v)
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetone
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot ethanol or methanol) to dissolve the solid completely. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified this compound crystals in a vacuum oven.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >95% | Simple, cost-effective, good for removing small amounts of impurities with different solubility profiles. | May not be effective for removing impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | >98% | Highly effective for separating compounds with different polarities; scalable. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
| Preparative HPLC | >99% | Highest resolution for separating closely related impurities and isomers. | Expensive, requires specialized equipment, limited sample capacity per run. |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted to your specific experimental conditions. Always follow appropriate laboratory safety procedures.
Validation & Comparative
A Comparative Guide to the Analgesic Effects of Dihydropalmatine in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic properties of Dihydropalmatine (DHP), focusing on its active component, Levo-tetrahydropalmatine (l-THP), in established preclinical models of chronic pain. It offers a comparison with standard-of-care analgesics, details the experimental protocols used for validation, and illustrates the proposed mechanisms of action.
Comparative Analgesic Efficacy
The following table summarizes the quantitative data on the analgesic effects of l-THP in rodent models of neuropathic and inflammatory pain. Direct comparative data for l-THP against standard analgesics within the same preclinical studies is limited in the currently available literature. Therefore, the table primarily presents the efficacy of l-THP, with a subsequent qualitative comparison to morphine, gabapentin, and pregabalin.
Table 1: Analgesic Efficacy of l-Tetrahydropalmatine (l-THP) in Chronic Pain Models
| Chronic Pain Model | Species | Behavioral Assay | l-THP Dosage (i.p.) | Outcome Measure | Result | Citation(s) |
| Chronic Constriction Injury (CCI) | Rat | Mechanical Allodynia (von Frey) | 10, 20, 40 mg/kg | Paw Withdrawal Threshold (g) | Dose-dependent increase in paw withdrawal threshold, indicating significant analgesia. | |
| Chronic Constriction Injury (CCI) | Rat | Thermal Hyperalgesia | 10, 20, 40 mg/kg | Paw Withdrawal Latency (s) | Dose-dependent increase in paw withdrawal latency. | |
| Complete Freund's Adjuvant (CFA) | Rat | Mechanical Allodynia (von Frey) | 2.5, 5, 10 mg/kg | Paw Withdrawal Threshold (g) | 5 and 10 mg/kg doses significantly alleviated mechanical allodynia. | |
| Complete Freund's Adjuvant (CFA) | Rat | Thermal Hyperalgesia | 2.5, 5, 10 mg/kg | Paw Withdrawal Latency (s) | 5 and 10 mg/kg doses significantly alleviated thermal hyperalgesia. | |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Mechanical Allodynia (von Frey) | 5, 10 mg/kg | Mechanical Threshold (% increase) | 134.4% (5 mg/kg) and 174.8% (10 mg/kg) increase in mechanical threshold. | |
| Partial Sciatic Nerve Ligation (PSNL) | Mouse | Thermal Hyperalgesia | 5, 10 mg/kg | Thermal Latency (% increase) | 49.4% (5 mg/kg) and 69.2% (10 mg/kg) prolongation of thermal latency. | |
| Morphine Withdrawal | Rat | Mechanical Hyperalgesia (von Frey) | 5, 7.5 mg/kg (p.o.) | Paw Retraction Threshold (g) | Significantly improved pain tolerance scores during acute withdrawal. |
Qualitative Comparison with Standard Analgesics:
-
Morphine: As an opioid agonist, morphine is a potent analgesic for many types of pain. However, its use in chronic pain is associated with tolerance, dependence, and significant side effects. Studies on l-THP in morphine withdrawal-induced hyperalgesia suggest it may counteract some of the negative consequences of opioid use.
-
Gabapentin and Pregabalin: These gabapentinoids are first-line treatments for neuropathic pain. They act by binding to the α2δ-1 subunit of voltage-gated calcium channels. While effective for some patients, a significant number do not experience adequate pain relief. Clinical studies have shown pregabalin to have superior or faster efficacy compared to gabapentin in some neuropathic pain conditions. Preclinical data directly comparing l-THP with gabapentinoids is needed to establish relative efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the chronic pain models and behavioral assays cited in this guide.
Chronic Pain Models
1. Chronic Constriction Injury (CCI) of the Sciatic Nerve
This model induces neuropathic pain that mimics symptoms of peripheral nerve injury in humans.
-
Species: Rat (typically Sprague-Dawley or Wistar)
-
Procedure:
-
The animal is anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until they elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Outcome: This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral paw within a few days, which can persist for several weeks.
2. Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain
This model is used to study chronic inflammatory pain.
-
Species: Rat or Mouse
-
Procedure:
-
A single intraplantar injection of CFA (typically 50-150 µl) is administered into the plantar surface of one hind paw.
-
CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil and acts as an irritant, inducing a localized and persistent inflammatory response.
-
-
Outcome: The injection of CFA results in edema, erythema, and the development of mechanical allodynia and thermal hyperalgesia in the injected paw, typically peaking within 24-72 hours and lasting for several weeks.
Behavioral Assays for Pain Assessment
1. Mechanical Allodynia: Von Frey Test
This test measures the sensitivity to a non-noxious mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that exert a specific force when bent.
-
Procedure:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor, allowing access to the plantar surface of their paws.
-
Animals are habituated to the testing environment before the experiment.
-
Von Frey filaments of increasing stiffness are applied perpendicularly to the mid-plantar surface of the hind paw until the filament bends.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
2. Thermal Hyperalgesia: Hargreaves Test (Plantar Test)
This test assesses the sensitivity to a noxious thermal stimulus.
-
Apparatus: A radiant heat source positioned beneath a glass floor.
-
Procedure:
-
Animals are placed in individual Plexiglas chambers on the glass floor and allowed to acclimatize.
-
The radiant heat source is positioned under the plantar surface of the hind paw to be tested.
-
The heat source is activated, and the time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.
-
A cut-off time is set (usually 20-30 seconds) to prevent tissue damage.
-
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental workflow
Dihydropalmatine versus Berberine: a comparative study on metabolic effects
A detailed analysis for researchers, scientists, and drug development professionals.
The global rise in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease has intensified the search for effective therapeutic agents. Among the natural compounds under investigation, protoberberine alkaloids, including Berberine (BBR), have garnered significant attention for their beneficial effects on metabolism. This guide provides a comparative analysis of Dihydropalmatine (DHP) and the extensively studied Berberine, focusing on their metabolic effects, with supporting experimental data and detailed methodologies.
At a Glance: Key Metabolic Effects
While direct comparative studies between this compound and Berberine are limited, this guide will focus on a closely related and more extensively researched derivative, Dihydroberberine (DHB), to provide a scientifically robust comparison against Berberine. DHB is a reduced form of Berberine with enhanced bioavailability. The metabolic effects of both compounds are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
| Feature | Dihydroberberine (DHB) | Berberine (BBR) |
| Primary Mechanism | Activation of AMP-activated protein kinase (AMPK)[1][2] | Activation of AMP-activated protein kinase (AMPK)[1][3][4][5][6] |
| Bioavailability | Significantly higher than Berberine[1][2][7][8] | Poor oral bioavailability[8] |
| Glucose Metabolism | Improves glucose homeostasis[7] | Lowers blood glucose, improves glucose tolerance, and enhances insulin sensitivity[3][9][10][11][12] |
| Lipid Metabolism | Reduces adiposity and tissue triglyceride accumulation[2] | Lowers total cholesterol, triglycerides, and LDL-C; increases HDL-C[3][9][10][12][13][14][15] |
| Insulin Sensitivity | Improves insulin action[2] | Improves insulin sensitivity[3][9][11][16][17] |
Deep Dive: Experimental Data and Protocols
Comparative Bioavailability
A significant advantage of Dihydroberberine lies in its superior bioavailability compared to Berberine.
Table 1: Comparative Pharmacokinetics of Dihydroberberine and Berberine
| Parameter | Dihydroberberine (100mg) | Dihydroberberine (200mg) | Berberine (500mg) |
| Peak Plasma Concentration (Cmax) | 3.76 ± 1.4 ng/mL[7] | 12.0 ± 10.1 ng/mL[7] | 0.4 ± 0.17 ng/mL[7] |
| Area Under the Curve (AUC) | 284.4 ± 115.9 ng/mL120 min[7] | - | 42.3 ± 17.6 ng/mL120 min[7] |
Data from a randomized, controlled, crossover pilot trial in humans.[7]
Experimental Protocol: Pharmacokinetic Analysis
-
Study Design: A randomized, controlled, crossover pilot trial was conducted with healthy human participants.[7]
-
Intervention: Participants received single doses of 100 mg dihydroberberine, 200 mg dihydroberberine, 500 mg berberine, or a placebo.[7]
-
Sample Collection: Venous blood samples were collected at 0, 20, 40, 60, 90, and 120 minutes post-ingestion.[7]
-
Analysis: Plasma concentrations of berberine were determined using a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax and AUC) were calculated from the plasma concentration-time data.[7][8]
Effects on Glucose Metabolism
Both Dihydroberberine and Berberine have demonstrated significant effects on glucose metabolism, primarily through the activation of AMPK.
Table 2: Effects on Key Markers of Glucose Metabolism
| Parameter | Dihydroberberine | Berberine |
| Fasting Plasma Glucose (FPG) | - | Significant reduction[12][13] |
| Postprandial Blood Glucose | - | Significant reduction[7][12] |
| Hemoglobin A1c (HbA1c) | - | Significant reduction (when combined with hypoglycemic drugs)[12] |
| Insulin Sensitivity (HOMA-IR) | - | Significant reduction[16][18] |
Note: Specific quantitative data for Dihydroberberine on these parameters from direct comparative human studies is limited. However, animal studies show its efficacy in improving glucose metabolism.[2]
Experimental Protocol: Assessment of Glucose Metabolism in Diabetic Rats
-
Animal Model: Streptozotocin-induced diabetic rat model.
-
Intervention: Oral administration of Berberine (100 mg/kg/day) for 7 weeks.
-
Measurements: Fasting blood glucose levels were measured. Oral glucose tolerance tests (OGTT) were performed. Plasma insulin, free fatty acids, and C-reactive protein levels were determined.
-
Outcome: Berberine supplementation significantly lowered fasting blood glucose and improved oral glucose tolerance.[11]
Effects on Lipid Metabolism
The regulation of lipid metabolism is another critical therapeutic effect of these compounds.
Table 3: Effects on Lipid Profile
| Parameter | Dihydroberberine | Berberine |
| Total Cholesterol (TC) | Reduces tissue triglyceride accumulation[2] | Significant reduction[3][12][13][18] |
| Triglycerides (TG) | Reduces tissue triglyceride accumulation[2] | Significant reduction[3][12][13][18] |
| LDL-Cholesterol (LDL-C) | - | Significant reduction[3][12][13] |
| HDL-Cholesterol (HDL-C) | - | Increase observed[3][9] |
Experimental Protocol: Evaluation of Lipid Metabolism in Metabolic Syndrome Patients
-
Study Design: A 3-month clinical trial with metabolic syndrome patients.
-
Intervention: Treatment with Berberine.
-
Measurements: Body Mass Index (BMI), leptin levels, leptin/adiponectin ratio, and HOMA-IR were measured before and after treatment.
-
Outcome: Berberine treatment led to a decrease in BMI and leptin levels, suggesting an improvement in insulin sensitivity and lipid metabolism.[16]
Signaling Pathways and Mechanisms of Action
The primary mechanism for the metabolic benefits of both Dihydroberberine and Berberine is the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK activation helps to increase glucose uptake in muscles, improve insulin sensitivity, and reduce glucose production in the liver.[1]
Caption: Simplified AMPK signaling pathway activated by Berberine and Dihydroberberine.
Berberine and its derivative, Dihydroberberine, also inhibit mitochondrial respiratory complex I, which contributes to the activation of AMPK.[2][19][20]
Caption: Experimental workflow for assessing mitochondrial respiration.
Conclusion
Both Dihydroberberine and Berberine exhibit potent beneficial effects on glucose and lipid metabolism, primarily through the activation of the AMPK signaling pathway. The key advantage of Dihydroberberine lies in its significantly improved bioavailability, which may translate to enhanced efficacy at lower doses. While Berberine is more extensively studied in human clinical trials, the preclinical data for Dihydroberberine is highly promising. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of these two compounds for the management of metabolic diseases. This comparative guide provides a foundation for researchers and drug development professionals to understand the nuances of these promising natural compounds.
References
- 1. Dihydroberberine vs. berberine for Diabetes: What research shows [faynutrition.com]
- 2. Berberine and its more biologically available derivative, dihydroberberine, inhibit mitochondrial respiratory complex I: a mechanism for the action of berberine to activate AMP-activated protein kinase and improve insulin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Berberine Alone for Several Metabolic Disorders: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
- 6. workuphq.com [workuphq.com]
- 7. Absorption Kinetics of Berberine and Dihydroberberine and Their Impact on Glycemia: A Randomized, Controlled, Crossover Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. health.clevelandclinic.org [health.clevelandclinic.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Frontiers | Effects of administering berberine alone or in combination on type 2 diabetes mellitus: a systematic review and meta-analysis [frontiersin.org]
- 13. Frontiers | Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials [frontiersin.org]
- 14. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Berberine on Amelioration of Hyperglycemia and Oxidative Stress in High Glucose and High Fat Diet-Induced Diabetic Hamsters In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Berberine Improves Insulin Sensitivity by Inhibiting Fat Store and Adjusting Adipokines Profile in Human Preadipocytes and Metabolic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances of berberine against metabolic syndrome-associated kidney disease: Regarding effect and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine Moderates Glucose and Lipid Metabolism through Multipathway Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Berberine alleviates lipid metabolism disorders via inhibition of mitochondrial complex I in gut and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
Cross-Species Validation of Dihydropalmatine's Pharmacological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of Dihydropalmatine (DHP), also known as l-tetrahydropalmatine (l-THP), across different species, with a focus on its analgesic and anti-addictive properties. The information is compiled from various preclinical studies to aid in the evaluation of DHP as a potential therapeutic agent.
Pharmacological Profile of this compound
This compound is a bioactive alkaloid with a notable affinity for dopamine and serotonin receptors. Its pharmacological effects are primarily attributed to its interaction with these neurotransmitter systems.
Receptor Binding Affinity
The binding profile of l-THP has been characterized in rodents, demonstrating significant affinity for several dopamine and serotonin receptor subtypes. This multi-target engagement likely contributes to its complex pharmacological effects.
| Receptor | Binding Affinity (% Inhibition ≥ 50%) | Radioligand | Tissue Source |
|---|---|---|---|
| Dopamine D1 | Active | [3H]SCH23390 | Rat Brain |
| Dopamine D2 | Active | [3H]Spiperone | Rat Brain |
| Dopamine D3 | Active | [3H]Spiperone | Rat Brain |
| Serotonin 5-HT1A | Active | [3H]8-OH-DPAT | Rat Brain |
| Serotonin 5-HT1D | Active | [3H]GR125743 | Rat Brain |
| Serotonin 5-HT4 | Active | [3H]GR113808 | Rat Brain |
| Serotonin 5-HT7 | Active | [3H]SB-269970 | Rat Brain |
Data sourced from a study using pharmacological magnetic resonance imaging (phMRI) in naïve rats.[1][2]
Note: While extensive data is available for rodents, specific quantitative binding affinity data (e.g., Ki values) for DHP in primates is currently limited in the reviewed literature, highlighting a gap in the complete cross-species validation.
Analgesic Activity of this compound
DHP has demonstrated significant analgesic effects in various preclinical models of pain, including neuropathic and inflammatory pain. Its mechanism of action is linked to its modulation of the dopaminergic system.
Dose-Dependent Analgesic Effects
Studies in both mice and rats have shown that DHP produces a dose-dependent reduction in pain behaviors.
| Species | Pain Model | Assay | Effective Doses | Key Findings |
|---|---|---|---|---|
| Mouse | Neuropathic Pain (Spinal Nerve Ligation) | Mechanical Allodynia | 1-4 mg/kg, i.p. | Produced a dose-dependent antihyperalgesic effect. |
| Mouse | Inflammatory Pain (Complete Freund's Adjuvant) | Mechanical Allodynia | 1-4 mg/kg, i.p. | Demonstrated a dose-dependent antihyperalgesic effect. |
| Rat | Inflammatory Pain (Complete Freund's Adjuvant) | Mechanical Allodynia & Thermal Hyperalgesia | 5 and 10 mg/kg, i.p. | Significantly alleviated pain-related behaviors. |
| Rat | Morphine Withdrawal-Induced Hyperalgesia | Von Frey Test | 5 and 7.5 mg/kg, p.o. | Significantly improved pain tolerance scores. |
| Mouse | Bone Cancer Pain | Von Frey Test & Hot Plate Test | 20 and 40 mg/kg, intragastrically | Demonstrated analgesic effects.[3] |
Comparison with Other Analgesics
Preclinical studies have compared the analgesic efficacy of DHP with other established pain medications.
| Comparison Drug | Species/Model | Key Comparative Findings |
|---|---|---|
| Morphine | Rat (Morphine Withdrawal) | l-THP (5 and 7.5 mg/kg, p.o.) significantly attenuated withdrawal-induced hyperalgesia, suggesting its potential as a non-opioid treatment for opioid detoxification. |
| Tramadol | Rat (Laparotomy Model) | In one study, carprofen was found to be more effective than tramadol. A combination of carprofen and tramadol showed improved analgesia over tramadol alone. While not a direct comparison with DHP, this provides context for multimodal approaches. Another study showed tramadol produced a dose-dependent analgesic effect in a tail-flick test in rats. |
| Gabapentin | General Neuropathic Pain Models | Gabapentin is a first-line treatment for neuropathic pain. While direct head-to-head studies with DHP providing comparative ED50 values are limited, both have shown efficacy in rodent models of neuropathic pain. |
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved and a typical experimental workflow for assessing its analgesic properties.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for specific receptors.
Methodology:
-
Membrane Preparation: Tissues (e.g., rat brain regions) are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors of interest. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate competition binding curves, from which the IC50 (the concentration of DHP that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant), which represents the affinity of DHP for the receptor, can then be determined using the Cheng-Prusoff equation.
Von Frey Test (for Mechanical Allodynia)
Objective: To assess the sensitivity to a mechanical stimulus.
Methodology:
-
Acclimation: The animal (mouse or rat) is placed in a testing chamber with a mesh floor and allowed to acclimate for a period of time.[4]
-
Stimulation: A series of calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the animal's hind paw.[4]
-
Response: A positive response is recorded when the animal briskly withdraws its paw.
-
Threshold Determination: The "up-down" method is commonly used, where the stimulus intensity is increased or decreased based on the animal's response to the previous filament. This allows for the determination of the 50% paw withdrawal threshold.
-
Data Analysis: The withdrawal thresholds of the DHP-treated group are compared to those of the vehicle-treated control group to determine the analgesic effect.
Hot Plate Test (for Thermal Hyperalgesia)
Objective: To assess the response to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 52 ± 0.5°C).[3]
-
Procedure: The animal is placed on the heated surface, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
Cut-off Time: A cut-off time is established to prevent tissue damage.
-
Data Analysis: The response latencies of the DHP-treated group are compared to those of the vehicle-treated control group. An increase in latency indicates an analgesic effect.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning (Baseline): The animal is allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, the animal is confined to one compartment after receiving an injection of the drug (e.g., an addictive substance) and to the other compartment after receiving a vehicle injection. In studies of DHP's anti-addictive properties, DHP is often co-administered with the drug of abuse during the conditioning phase.
-
Post-conditioning (Test): The animal is placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties. The ability of DHP to block the development of this preference is a measure of its anti-addictive potential.
Conclusion
This compound exhibits a promising pharmacological profile with significant analgesic and potential anti-addictive properties demonstrated in rodent models. Its multi-target engagement of dopamine and serotonin receptors provides a basis for its observed effects. While the current body of evidence is robust in rodents, further cross-species validation, particularly in primates, is necessary to fully elucidate its therapeutic potential and facilitate its translation to clinical applications. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropalmatine has analgesic role in mouse model of bone cancer pain by inactivating the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of Dihydropalmatine with standard antipsychotic drugs
A Comparative Analysis of Efficacy with Standard Antipsychotic Agents
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and better-tolerated treatments for psychotic disorders, researchers and drug development professionals are increasingly turning their attention to novel compounds. One such molecule, Dihydropalmatine (DHP), and its more extensively studied levorotatory form, l-tetrahydropalmatine (l-THP), have emerged as potential alternatives to standard antipsychotic drugs. This guide provides a comprehensive comparison of the preclinical efficacy, receptor binding profiles, and mechanisms of action of DHP/l-THP against established first and second-generation antipsychotics.
Executive Summary
This compound, an isoquinoline alkaloid found in plants of the Corydalis and Stephania genera, has demonstrated antipsychotic-like effects in preclinical studies. Its primary mechanism of action involves the antagonism of dopamine D1, D2, and D3 receptors, a hallmark of many effective antipsychotics. However, its broader receptor binding profile, which includes activity at serotonin and adrenergic receptors, suggests a complex pharmacology that may offer a distinct therapeutic window compared to existing medications. While clinical trial data for DHP in psychosis is not yet available, a study on the related compound, l-tetrahydropalmatine (l-THP), as an adjunctive treatment for schizophrenia found it to be well-tolerated and associated with a reduction in extrapyramidal symptoms, though it did not show efficacy in improving primary psychiatric symptoms in that specific trial design.[1][2][3][4] This guide synthesizes the available preclinical data to offer a comparative perspective for the scientific community.
Comparative Efficacy in Preclinical Models of Psychosis
A key indicator of potential antipsychotic efficacy is the ability of a compound to attenuate hyperlocomotion induced by dopamine agonists or psychostimulants in animal models. L-tetrahydropalmatine has shown promise in this regard.
Table 1: Preclinical Efficacy of l-Tetrahydropalmatine in Rodent Models of Hyperactivity
| Animal Model | Inducing Agent | Species | l-THP Dose (mg/kg) | Effect on Hyperactivity | Reference |
| Locomotor Activity | Methamphetamine | Rat | 10 and 15 | Significantly inhibited | [3] |
| Locomotor Activity | Apomorphine | Rat | Not specified | Reduced hypermotility | [5] |
| Locomotor Sensitization | Oxycodone | Mouse | 6.25, 12.5, and 18.75 | Antagonized hyperactivity and inhibited sensitization | [6] |
While direct head-to-head comparative studies are limited, the data suggests that l-THP can modulate dopamine-mediated behaviors, a core feature of standard antipsychotics. For instance, haloperidol, a typical antipsychotic, is well-documented to block ethanol-induced increases in locomotor activity in mice.[7] Similarly, both typical and atypical antipsychotics are known to reverse amphetamine-induced hyperlocomotion. The ability of l-THP to inhibit methamphetamine and apomorphine-induced hyperactivity places it in a similar functional class as these established drugs.
Receptor Binding Profile: A Multi-Target Approach
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinities for a range of neurotransmitter receptors. This compound and its derivatives exhibit a broad receptor binding profile.
Table 2: Comparative Receptor Binding Affinities (Ki, nM) of l-Tetrahydropalmatine and Standard Antipsychotics
| Receptor | l-Tetrahydropalmatine (l-THP) | Haloperidol | Clozapine | Risperidone | Olanzapine |
| Dopamine D1 | 124 - 166 | 250 | 85 | 30 | 31 |
| Dopamine D2 | 388 - 1470 | 1.3 | 126 | 3.1 | 1.6 |
| Dopamine D3 | 1420 - 3250 | 0.7 | 49 | 8.8 | 29 |
| Dopamine D4 | - | 5 | 9 | 7.3 | 2.2 |
| Serotonin 5-HT1A | 340 - 374 | 3600 | 160 | 250 | 240 |
| Serotonin 5-HT2A | - | 50 | 13 | 0.16 | 2.5 |
| Adrenergic α1 | Significant affinity | 11 | 7 | 0.8 | 19 |
| Histamine H1 | - | 1200 | 6 | 20 | 1.1 |
| Muscarinic M1 | - | >10,000 | 1.9 | >10,000 | 2.5 |
Notably, l-THP displays a lower affinity for the dopamine D2 receptor compared to most standard antipsychotics, which may contribute to its favorable profile regarding extrapyramidal side effects.[8] Its relatively higher affinity for the D1 receptor compared to its D2 affinity is a characteristic it shares with the atypical antipsychotic clozapine.[8] The additional interactions with serotonin 5-HT1A and adrenergic receptors suggest a complex mechanism that may contribute to its overall pharmacological effects.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway.[9] This antagonism is believed to reduce the "positive" symptoms of psychosis, such as hallucinations and delusions. Atypical antipsychotics also exhibit significant antagonism at serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile and potential efficacy against "negative" symptoms.
This compound, through its antagonism of D1, D2, and D3 receptors, fits within this dopaminergic hypothesis. The blockade of D2 receptors by l-THP has been shown to increase the activity of protein kinase A (PKA) in the caudate-putamen, a key downstream signaling event.[1]
The interaction of atypical antipsychotics with the serotonin 5-HT2A receptor is also a critical component of their mechanism. Blockade of this receptor is thought to increase dopamine release in certain brain regions, potentially alleviating negative symptoms and reducing motor side effects.
Experimental Protocols
To ensure transparency and reproducibility, the following are generalized methodologies for the key preclinical experiments cited in the evaluation of antipsychotic-like compounds.
1. Amphetamine- or Methamphetamine-Induced Hyperlocomotion
-
Objective: To assess the ability of a test compound to reverse psychostimulant-induced hyperactivity, a model for the positive symptoms of psychosis.
-
Animals: Typically male Sprague-Dawley or Wistar rats, or various strains of mice.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound (e.g., l-THP) or vehicle is administered at varying doses via an appropriate route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time, a psychostimulant (e.g., d-amphetamine or methamphetamine) is administered to induce hyperlocomotion.
-
Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total distance traveled or other activity metrics are compared between the vehicle-treated group, the psychostimulant-only group, and the groups treated with the test compound plus the psychostimulant. A significant reduction in hyperactivity by the test compound is indicative of antipsychotic-like potential.
2. In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of a test compound for various neurotransmitter receptors.
-
Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the specific receptor of interest.
-
Procedure:
-
Cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor. Lower Ki values indicate higher binding affinity.
Conclusion and Future Directions
The preclinical data for this compound (l-tetrahydropalmatine) suggests it is a promising compound with antipsychotic-like properties. Its multi-receptor binding profile, particularly its dopamine D1/D2 antagonism and effects on other neurotransmitter systems, warrants further investigation. While it did not demonstrate efficacy as an adjunctive therapy in a clinical trial for schizophrenia, its favorable side-effect profile in that study suggests that it, or optimized derivatives, could hold potential as a monotherapy or for specific patient populations.
Future research should focus on direct, head-to-head preclinical comparisons with a broader range of standard antipsychotics across multiple behavioral models, including those for negative and cognitive symptoms. A more comprehensive and standardized receptor screening is also necessary to fully elucidate its pharmacological fingerprint. Ultimately, further clinical trials with different designs will be necessary to determine the true therapeutic potential of this compound in the treatment of psychosis.
References
- 1. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ki Database - Wikipedia [en.wikipedia.org]
- 3. L-tetrahydropalmatine inhibits methamphetamine-induced locomotor activity via regulation of 5-HT neuronal activity and dopamine D3 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. Effects of l-tetrahydropalmatine on locomotor sensitization to oxycodone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing Dihydropalmatine Salt Forms: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Dihydropalmatine (DHP), often referred to as Tetrahydropalmatine (THP), particularly its levo-enantiomer (l-THP), is an isoquinoline alkaloid with a range of pharmacological activities, including analgesic, sedative, and potential anti-addiction properties.[1][2] The selection of an appropriate salt form is a critical step in the development of any pharmaceutical compound, as it can significantly impact key physicochemical and biological properties such as solubility, stability, and bioavailability. While direct head-to-head comparative studies of different this compound salt forms are not extensively available in published literature, this guide provides a framework for such a comparison. It outlines the essential experiments and data presentation required to make an informed decision on the optimal salt form for further development.
The principles and experimental protocols described herein are based on established practices in pharmaceutical salt selection, drawing parallels from studies on other compounds where salt form optimization was crucial for clinical success.
Key Physicochemical and Biological Properties for Comparison
The selection of an optimal this compound salt should be based on a systematic evaluation of several key parameters. The following table summarizes the critical properties to be assessed.
| Property | Importance in Drug Development | Common Salt Forms for Evaluation |
| Aqueous Solubility | Directly influences dissolution rate and bioavailability. Higher solubility is often desirable for oral and parenteral formulations. | Hydrochloride (HCl) |
| Sulfate (SO₄) | ||
| Hygroscopicity | The tendency to absorb moisture from the air, which can affect chemical stability, physical form, and manufacturability. | Mesylate (CH₃SO₃H) |
| Physical & Chemical Stability | Resistance to degradation under various stress conditions (heat, humidity, light). Ensures consistent potency and safety of the drug product. | Phosphate (PO₄) |
| Crystal Form (Polymorphism) | Different crystal forms (polymorphs) of the same salt can have different properties. Identifying and controlling the crystalline form is crucial for consistent performance. | |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. This is a key determinant of therapeutic efficacy. | |
| Processability | Properties like flowability and compressibility that are important for manufacturing solid dosage forms. |
Experimental Protocols for Head-to-Head Comparison
Detailed and well-documented experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments.
Solubility Determination
Objective: To quantify the solubility of different this compound salt forms in various aqueous media.
Protocol:
-
Prepare saturated solutions of each this compound salt form (e.g., hydrochloride, sulfate, mesylate, phosphate) in different solvents (e.g., water, phosphate-buffered saline at pH 7.4).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Express solubility in units of mg/mL or mM.
Stability Assessment
Objective: To evaluate the chemical and physical stability of different this compound salt forms under accelerated conditions.
Protocol:
-
Store solid samples of each salt form under various conditions of temperature and relative humidity (RH), for example, 40°C/75% RH.
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples and analyze for:
-
Purity and Degradation Products: Using a stability-indicating HPLC method.
-
Physical Form: Using techniques like Powder X-ray Diffraction (PXRD) to detect any changes in the crystal structure (polymorphism or disproportionation).[3]
-
Appearance: Visual inspection for any color changes.
-
Bioavailability Studies (In Vivo)
Objective: To compare the oral bioavailability of different this compound salt forms in an animal model.
Protocol:
-
Administer equimolar doses of each this compound salt form to a suitable animal model (e.g., rats or dogs) via oral gavage.
-
Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Data Presentation for Easy Comparison
Quantitative data should be summarized in clear and concise tables to facilitate a direct comparison of the different salt forms.
Table 1: Comparative Physicochemical Properties of this compound Salts (Hypothetical Data)
| Salt Form | Aqueous Solubility (mg/mL at 25°C) | Hygroscopicity (Weight gain at 80% RH) | Stability (Degradation after 4 weeks at 40°C/75% RH) |
| Hydrochloride | 5.2 | 1.5% | 0.8% |
| Sulfate | 3.8 | 0.5% | 0.4% |
| Mesylate | 15.6 | 3.2% | 1.2% |
| Phosphate | 8.1 | 0.9% | 0.6% |
Table 2: Comparative Pharmacokinetic Parameters of this compound Salts in Rats (Hypothetical Data)
| Salt Form | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Hydrochloride | 10 | 150 | 1.5 | 980 | 100 |
| Sulfate | 10 | 125 | 2.0 | 850 | 87 |
| Mesylate | 10 | 250 | 1.0 | 1650 | 168 |
| Phosphate | 10 | 180 | 1.5 | 1150 | 117 |
Visualizing Workflows and Pathways
Experimental Workflow for Salt Selection
The process of selecting an optimal salt form can be visualized as a multi-step workflow, starting from salt synthesis and culminating in the selection of a lead candidate for further development.
Caption: Workflow for this compound salt selection.
Signaling Pathway of l-Tetrahydropalmatine
l-Tetrahydropalmatine (l-THP) is known to exert its effects primarily through the antagonism of dopamine receptors, particularly the D1 and D2 subtypes.[1] This action is central to its sedative and potential anti-addiction properties.
Caption: l-THP's antagonistic action on dopamine receptors.
Conclusion
The selection of an appropriate salt form for this compound is a data-driven process that requires careful and systematic evaluation of key physicochemical and biological properties. By following the experimental protocols and data presentation formats outlined in this guide, researchers can effectively compare different salt forms and identify the one with the most favorable characteristics for clinical development. While this guide provides a methodological framework, the specific choice of salt forms to screen and the exact experimental conditions should be tailored to the intended therapeutic application and dosage form of the final drug product.
References
Dihydropalmatine's Binding Affinity at Dopamine D1 and D2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of dihydropalmatine (DHP), also known as l-tetrahydropalmatine (l-THP), for the dopamine D1 and D2 receptors. The data is presented alongside that of established antipsychotic drugs, haloperidol and clozapine, to offer a clear benchmark for its potential pharmacological profile. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.
Comparative Binding Affinity
The binding affinity of a compound for a receptor is a critical determinant of its potency and potential therapeutic effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the Ki values for this compound, haloperidol, and clozapine at human dopamine D1 and D2 receptors.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) |
| This compound (l-THP) | 124[1] | 388[1] |
| Haloperidol | ~270 | 1.6 - 2.84 |
| Clozapine | 270[2] | 160[2] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell preparation used.
From the data, this compound demonstrates a moderate affinity for both D1 and D2 receptors, with a slight preference for the D1 receptor. In contrast, the typical antipsychotic haloperidol shows a much higher affinity for the D2 receptor compared to the D1 receptor. The atypical antipsychotic clozapine exhibits a more balanced affinity for both receptors, with a slightly higher affinity for the D2 receptor[2].
Experimental Protocols
The binding affinities presented in this guide are determined using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
General Protocol for Dopamine Receptor Binding Assay
1. Receptor Preparation:
-
Membranes from cells stably expressing the human dopamine D1 or D2 receptor (e.g., CHO-K1 or HEK293 cells) or from specific brain regions (e.g., striatum) are prepared.[3]
-
The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[4] The final membrane pellet is resuspended in an appropriate assay buffer.[4]
2. Competitive Binding Assay:
-
A fixed concentration of a specific radioligand is used. For D1 receptors, [3H]SCH23390 is commonly used, and for D2 receptors, [3H]spiperone or [3H]raclopride are frequently employed.
-
The receptor preparation is incubated with the radioligand and a range of concentrations of the unlabeled test compound (this compound, haloperidol, or clozapine).[5]
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.[4]
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.[5]
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.[4]
4. Quantification:
-
The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[4]
5. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
Signaling Pathways and Visualization
Dopamine D1 and D2 receptors belong to the G protein-coupled receptor (GPCR) superfamily and mediate their effects through distinct signaling cascades.
Dopamine D1 Receptor Signaling Pathway
D1 receptors are primarily coupled to the Gs or Golf family of G proteins. Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression.
Caption: Dopamine D1 Receptor Signaling Cascade.
Dopamine D2 Receptor Signaling Pathway
D2 receptors are coupled to the Gi or Go family of G proteins. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP activity has opposing effects to D1 receptor stimulation, generally resulting in an inhibitory effect on neuronal function.
Caption: Dopamine D2 Receptor Signaling Cascade.
Experimental Workflow for Binding Affinity Validation
The following diagram illustrates the logical flow of a competitive radioligand binding assay to validate the binding affinity of a test compound like this compound.
References
- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the ligand binding and signaling properties of human dopamine D(2) and D(3) receptors in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Synthetic versus Naturally Sourced Dihydropalmatine for Preclinical Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally sourced Dihydropalmatine (also known as Tetrahydropalmatine or THP), focusing on their production, purity, and potential as an anti-diabetic agent. The information is compiled from existing literature to aid researchers in selecting the most suitable source of this compound for their studies. It is important to note that while data exists for both synthetic and natural this compound, a direct head-to-head comparative study on their anti-diabetic efficacy has not been identified in the reviewed literature.
Sourcing and Production: A Tale of Two Pathways
This compound can be obtained through chemical synthesis or extraction from natural sources, primarily the tubers of Corydalis yanhusuo.
Naturally Sourced this compound: The conventional method involves extraction from the dried and powdered tubers of Corydalis yanhusuo. Various extraction techniques have been optimized to maximize the yield of alkaloids, including this compound.
Synthetic this compound: Total synthesis of this compound offers an alternative to extraction from natural sources. Several synthetic routes have been developed, providing a controlled and potentially scalable method for producing the compound. An enantioselective synthesis of (S)-(-)-tetrahydropalmatine has been reported with a notable overall yield[1].
Purity and Yield: A Quantitative Comparison
The purity and yield of this compound can vary significantly depending on the sourcing and purification methods employed.
| Parameter | Naturally Sourced this compound | Synthetic this compound |
| Primary Source | Corydalis yanhusuo tubers | Chemical precursors |
| Typical Yield | 1.324 mg/g (Supercritical Fluid Extraction)[2] 3.13% of total alkaloid extract after purification[3] | Up to 17% overall yield for (S)-(-)-enantiomer[1] |
| Reported Purity | >98% with methods like High-Performance Displacement Chromatography | >95% (standard for medicinal chemistry) High-accuracy determination via qNMR |
| Analytical Methods | HPLC-UV, qNMR[3] | qNMR, HPLC-UV[4][5][6] |
Bioactivity: Potential as an Anti-Diabetic Agent
While direct comparative bioactivity data is limited, studies on this compound and related compounds suggest its potential in managing hyperglycemia. An extract from Corydalis edulis, a plant also containing isoquinoline alkaloids, demonstrated a significant 28.84% reduction in serum glucose in hyperglycemic mice[7]. The mechanism of action is believed to involve the modulation of key signaling pathways in glucose metabolism.
| Bioactivity Parameter | Naturally Sourced this compound (and related extracts) | Synthetic this compound |
| In Vivo Efficacy | Corydalis edulis extract reduced serum glucose by 28.84% in hyperglycemic mice[7]. | Data on anti-diabetic efficacy of isolated synthetic this compound is not readily available in the reviewed literature. |
| Mechanism of Action | l-tetrahydropalmatine activates the PI3K/Akt signaling pathway[8]. Related alkaloid Palmatine upregulates IRS-1, PI3K, AKT2, and GLUT4 expression[9]. | Expected to have a similar mechanism of action by targeting key signaling pathways like PI3K/Akt and AMPK. |
Signaling Pathways in Diabetes Mellitus
The anti-diabetic effects of many natural and synthetic compounds are mediated through the modulation of the PI3K/Akt and AMPK signaling pathways, which are central to glucose homeostasis.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial downstream effector of insulin signaling[5]. Its activation promotes glucose uptake in skeletal muscle and adipose tissue, and stimulates glycogen synthesis in the liver[10][11]. Dysregulation of this pathway is a hallmark of insulin resistance and type 2 diabetes[10][12][13]. Evidence suggests that l-tetrahydropalmatine can activate this pathway, providing a mechanistic basis for its potential anti-diabetic effects[8].
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor[14][15]. Its activation stimulates glucose uptake and fatty acid oxidation while inhibiting glucose production in the liver[16][17]. Many natural products with anti-diabetic properties are known to activate the AMPK pathway[1].
Experimental Protocols
This section outlines the methodologies for the synthesis, extraction, analysis, and bioactivity assessment of this compound.
Synthesis of (S)-(-)-Tetrahydropalmatine (Conceptual Workflow)
The enantioselective total synthesis of (S)-(-)-tetrahydropalmatine has been achieved with an overall yield of 17%[1]. The key steps involve a tandem 1,2-addition/ring-closure methodology followed by a Pomeranz-Fritsch-type cyclization.
Extraction and Purification from Corydalis yanhusuo
Objective: To isolate and purify this compound from its natural source.
Protocol:
-
Extraction: The dried and powdered tubers of C. yanhusuo (30 kg) are extracted three times with 70% aqueous acetone at room temperature[16]. The solvent is then evaporated under reduced pressure to yield a crude residue.
-
Fractionation: The crude extract is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol[16].
-
Chromatographic Purification: The resulting fractions are further purified using preparative two-dimensional high-performance liquid chromatography (2-D HPLC)[18] or high-speed counter-current chromatography (HSCCC) to isolate pure this compound.
Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample.
Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard with known purity into an NMR tube. Add a known volume of a suitable deuterated solvent[19].
-
NMR Data Acquisition: Acquire a 1D proton NMR spectrum using optimized quantitative parameters, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a calibrated 90° pulse[13].
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. The purity of the this compound sample is calculated using the following formula:
Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
In Vivo Anti-Diabetic Activity Assessment
Objective: To evaluate the effect of this compound on blood glucose levels in a diabetic animal model.
Protocol:
-
Induction of Diabetes: Diabetes is induced in male Sprague-Dawley or Wistar rats by a single intraperitoneal injection of streptozotocin (STZ) (50-60 mg/kg) dissolved in citrate buffer[20][21]. Rats with fasting blood glucose levels above 200-250 mg/dL are considered diabetic.
-
Treatment: Diabetic rats are randomly divided into groups: a diabetic control group receiving vehicle, a positive control group receiving a standard anti-diabetic drug (e.g., glibenclamide), and treatment groups receiving different doses of this compound orally for a specified period (e.g., 21-28 days)[20]. A non-diabetic control group is also included.
-
Blood Glucose Monitoring: Fasting blood glucose levels are measured at regular intervals from tail vein blood using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT can be performed. After an overnight fast, a baseline blood sample is taken, followed by oral administration of a glucose solution (e.g., 2 g/kg). Blood glucose levels are then measured at 30, 60, 90, and 120 minutes post-glucose administration to assess glucose tolerance[22][23][24].
-
Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum insulin, HbA1c, and lipid profiles.
Conclusion
Both synthetic and naturally sourced this compound are viable options for preclinical research. The choice between them will depend on the specific requirements of the study.
-
Naturally sourced this compound may be suitable for initial screening and studies where the presence of other related alkaloids is not a critical concern. However, batch-to-batch variability in composition can be a factor.
-
Synthetic this compound offers the advantage of high purity, consistency, and scalability, making it ideal for detailed mechanistic studies, pharmacology, and as a reference standard.
Further research is warranted to directly compare the anti-diabetic efficacy of this compound from both sources and to fully elucidate its therapeutic potential.
References
- 1. Asymmetric synthesis of tetrahydropalmatine via tandem 1,2-addition/cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. [PDF] The PI3K/AKT pathway in obesity and type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 4. The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The PI3K/Akt signaling axis and type 2 diabetes mellitus (T2DM): From mechanistic insights into possible therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corydalis edulis Maxim. Promotes Insulin Secretion via the Activation of Protein Kinase Cs (PKCs) in Mice and Pancreatic β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Tetrahydropalmatine, an Active Component of Corydalis yanhusuo W.T. Wang, Protects against Myocardial Ischaemia-Reperfusion Injury in Rats | PLOS One [journals.plos.org]
- 9. Collection - Total Synthesis of (â)-Tetrahydropalmatine via Chiral Formamidine Carbanions:â Unexpected Behavior with Certain Ortho-Substituted Electrophiles - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 18. Purification of alkaloids from Corydalis yanhusuo W. T. Wang using preparative 2-D HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. Impact of streptozotocin on altering normal glucose homeostasis during insulin testing in diabetic rats compared to normoglycemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Garlic and Resveratrol Attenuate Diabetic Complications, Loss of β-Cells, Pancreatic and Hepatic Oxidative Stress in Streptozotocin-Induced Diabetic Rats [frontiersin.org]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. youtube.com [youtube.com]
- 24. Oral Glucose Tolerance Test: Uses, Preparing, & More [healthline.com]
Navigating the Therapeutic Window: A Comparative Analysis of Dihydropalmatine and Other Alkaloids
For researchers, scientists, and drug development professionals, understanding the therapeutic index is paramount in the evaluation of potential drug candidates. This guide provides a comparative assessment of the therapeutic index of Dihydropalmatine, a protoberberine alkaloid, against other notable alkaloids, supported by available experimental data. Due to a lack of specific LD50 and ED50 values for this compound in the reviewed literature, this comparison leverages data from its close structural analog, Tetrahydropalmatine, and other relevant alkaloids to provide a comprehensive overview.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic response. A wider therapeutic window indicates a greater margin of safety for a drug. This guide delves into the therapeutic indices of several alkaloids, offering a side-by-side comparison to aid in preclinical and clinical decision-making.
Comparative Therapeutic Index Data
The following table summarizes the available quantitative data for the median lethal dose (LD50) and the median effective dose (ED50) of selected alkaloids. The therapeutic index is calculated as LD50/ED50. It is important to note that these values can vary significantly based on the animal model, route of administration, and the specific therapeutic effect being measured.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | ED50 (mg/kg) | Therapeutic Index (TI) | Therapeutic Effect Measured |
| Dihydroberberine | Rat | Oral | > 2000[1] | - | - | - |
| Berberine | Mouse | Intravenous (i.v.) | 9.04[2][3] | - | - | - |
| Mouse | Intraperitoneal (i.p.) | 57.61[2][3] | - | - | - | |
| Mouse | Oral | Not Determined (>83,200)[2][3] | - | - | - | |
| l-Tetrahydropalmatine (l-THP) | - | - | - | - | - | Analgesia, Anxiolysis |
| Therapeutic Dosage Range (Human) | Oral | 60-180 mg[4] | ||||
| Morphine | Rat | Oral | 335[5] | - | - | Analgesia |
| Mouse | - | - | See note below | ~70[6] | Analgesia |
Note on Morphine ED50: The ED50 for morphine can vary significantly depending on the pain model and specific endpoint measured[7][8]. The therapeutic index of approximately 70 is a commonly cited figure[6].
Experimental Protocols
The determination of the therapeutic index relies on standardized and reproducible experimental protocols for assessing both toxicity (LD50) and efficacy (ED50).
Median Lethal Dose (LD50) Determination
A common method for determining the LD50 is the Up-and-Down Procedure (UDP) , as described by the Organisation for Economic Co-operation and Development (OECD) Guideline 425. This method is a sequential dosing procedure that uses a minimum number of animals to achieve a statistically sound result.
Experimental Workflow for LD50 Determination (UDP Method)
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
Median Effective Dose (ED50) Determination for Analgesia
For alkaloids with analgesic properties, such as Tetrahydropalmatine and Morphine, the ED50 is often determined using models of pain in rodents. Common methods include the hot plate test and the acetic acid-induced writhing test .
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Male or female mice are acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 12-18 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into several groups (e.g., control, standard drug, and different doses of the test alkaloid).
-
Drug Administration: The test alkaloid is administered orally or intraperitoneally at various doses. The control group receives the vehicle, and the standard group receives a known analgesic (e.g., morphine or acetylsalicylic acid).
-
Induction of Writhing: After a specific period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group. The ED50 is then determined by plotting the percentage of inhibition against the logarithm of the dose and performing a probit or logit analysis.[9][10]
Signaling Pathways: The Dopaminergic System
Many alkaloids, including Tetrahydropalmatine, exert their effects by modulating neurotransmitter systems in the central nervous system. Levo-tetrahydropalmatine (l-THP), the more active enantiomer, is known to be an antagonist at dopamine D1 and D2 receptors.[11][12][13] This antagonism is believed to contribute to its therapeutic effects, including analgesia and its potential in treating addiction.
Simplified Signaling Pathway of l-Tetrahydropalmatine at Dopamine D2 Receptors
Caption: Antagonistic action of l-THP on the dopamine D2 receptor signaling pathway.
Discussion and Conclusion
The mechanism of action of Tetrahydropalmatine, involving the antagonism of dopamine receptors, presents a distinct pharmacological profile compared to opioid alkaloids like Morphine. This difference in signaling pathways may account for the observed differences in their therapeutic and side-effect profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phytochemical Screening and Evaluation of Analgesic Activity of Oroxylum indicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levo-Tetrahydropalmatine Decreases Ethanol Drinking and Antagonizes Dopamine D2 Receptor-Mediated Signaling in the Mouse Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caringsunshine.com [caringsunshine.com]
- 13. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dihydropalmatine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of dihydropalmatine, a bioactive alkaloid under investigation for various therapeutic properties.
The proper handling and disposal of chemical waste are critical to ensure the safety of laboratory personnel and to protect the environment. While specific regulations may vary based on location, the following procedures are based on general best practices for laboratory chemical waste management and information derived from safety data sheets of structurally similar alkaloids like palmatine and berberine.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder form and there is a risk of aerosolization, a dust mask or respirator may be necessary.
Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of a spill, contain the material, prevent it from entering drains or waterways, and clean it up using appropriate absorbent materials.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Solid this compound Waste: This includes expired or unused pure this compound powder. It should be collected in a designated, well-labeled, and sealed container.
-
Contaminated Labware: Items such as pipette tips, weighing boats, and gloves that have come into contact with this compound should be considered contaminated solid waste. These should be collected in a separate, clearly labeled container.
-
This compound Solutions: Solutions of this compound, whether in aqueous or organic solvents, must be treated as liquid chemical waste. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
-
-
Containerization and Labeling:
-
Use containers that are compatible with the chemical waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a designated solvent or aqueous waste container with a screw cap.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Harmful if swallowed").[1] Include the accumulation start date.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Crucially, do not dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. [2][3] Discharge into the environment must be avoided.[2][3]
-
Quantitative Data Summary
| Waste Stream | Description | Recommended Disposal Route |
| Pure this compound (Solid) | Unused, expired, or off-specification this compound powder. | Collect in a labeled hazardous waste container for pickup by a licensed chemical waste disposal service.[2][3] |
| This compound in Organic Solvents | Solutions of this compound dissolved in flammable or halogenated organic solvents. | Collect in a designated, labeled hazardous organic solvent waste container for incineration or other approved treatment by a licensed facility.[4] |
| This compound in Aqueous Solutions | Solutions of this compound dissolved in water or buffered solutions. | Collect in a designated, labeled hazardous aqueous waste container. Do not pour down the drain. [4] |
| Contaminated Solid Waste | Disposable lab supplies (e.g., gloves, pipette tips, paper towels) contaminated with this compound. | Collect in a labeled hazardous solid waste container for disposal via a licensed chemical waste facility. |
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and the principles of responsible chemical waste management, laboratories can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and your local regulations for complete compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydropalmatine
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dihydropalmatine. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
Operational Plan: From Receipt to Disposal
The proper handling of this compound, an alkaloid isolated from Berberis aristata, requires a systematic approach to minimize exposure and prevent contamination.[1] The following step-by-step guide outlines the necessary procedures for the entire lifecycle of the compound within a laboratory setting.
Receiving and Storage
Upon receipt, visually inspect the packaging for any signs of damage. The compound should be stored in a cool, dark, and dry place. For long-term storage, refer to the supplier's recommendations. Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month, protected from light.[1]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE. This serves as the primary barrier against potential exposure.
Required PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[2] Always inspect gloves for any tears or punctures before use.
-
Protective Clothing: A laboratory coat must be worn at all times.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is necessary.
Handling and Preparation of Solutions
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spill Management
In the event of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the appropriate cleanup procedure. For small spills, use an absorbent material to contain the substance and decontaminate the area with a suitable cleaning agent. All materials used for cleanup should be treated as hazardous waste.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Safety Data
The following table summarizes key quantitative data related to the safe handling of this compound. Note that specific occupational exposure limits for this compound have not been established. In such cases, it is prudent to handle the compound with a high degree of caution, assuming a low exposure limit.
| Parameter | Value | Source |
| Storage Temperature (Solid) | Room temperature in continental US; may vary elsewhere. | [1] |
| Storage Temperature (Stock Solution) | -80°C (up to 6 months); -20°C (up to 1 month) | [1] |
| Occupational Exposure Limit (OEL) | Not Established |
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the institution's environmental health and safety department. These protocols should incorporate the safety measures outlined in this document and be specific to the procedures being performed.
Visualizing the Workflow for Safe Handling
To ensure a clear understanding of the necessary steps for safely handling this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
